Product packaging for 2-Acetyl-4-methylpyridine(Cat. No.:CAS No. 59576-26-0)

2-Acetyl-4-methylpyridine

Cat. No.: B1362710
CAS No.: 59576-26-0
M. Wt: 135.16 g/mol
InChI Key: HRVQMQWVGKYDCF-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylpyridine is a substituted pyridine that can be prepared from 2-bromo-4-methylpyridine.>This compound, also known as 2-acetyl-4-picoline, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1362710 2-Acetyl-4-methylpyridine CAS No. 59576-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpyridin-2-yl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVQMQWVGKYDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20340450
Record name 2-Acetyl-4-methylpyridine
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2-Acetyl-4-methylpyridine
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CAS No.

59576-26-0
Record name 2-Acetyl-4-methylpyridine
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Record name 2-Acetyl-4-methylpyridine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 - 34 °C
Record name 2-Acetyl-4-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037071
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-4-methylpyridine (CAS: 59576-26-0): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-Acetyl-4-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis and purification protocols, analytical characterization, and its strategic application in the synthesis of complex molecular architectures.

Core Physicochemical Properties and Specifications

This compound, also known as 1-(4-methylpyridin-2-yl)ethanone, is a functionalized pyridine derivative.[1] Its structure incorporates a pyridine ring, a privileged scaffold in medicinal chemistry, decorated with a reactive acetyl group and a methyl group, making it a versatile intermediate for further chemical elaboration.[2][3][4] The compound typically presents as a low-melting solid, ranging in appearance from white to brown depending on purity.[1]

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 59576-26-0[1][5]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
Appearance White to gray to brown powder or lump; colorless needles[1]
Melting Point 30-34 °C (lit.)[1][6]
Boiling Point 95-97 °C at 15 Torr[1][6]
Density ~1.036 g/cm³ (Predicted)[1]
Flash Point 95 °C (203 °F) - closed cup[5]
Solubility Soluble in Methanol[1]
Storage Conditions Room Temperature, Sealed in dry, Keep in dark place[1][6]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through several routes, including the Grignard reaction with 2-nitrile-4-methylpyridine or acylation of 2-bromo-4-methylpyridine.[1][7][8] However, a reliable and scalable method involves the radical acetylation of 4-methylpyridine.[1]

Below is a detailed, step-by-step protocol adapted from established procedures, complete with expert insights into the rationale behind key steps.[1]

Experimental Protocol: Synthesis via Radical Acetylation

Objective: To synthesize this compound from 4-methylpyridine.

Materials:

  • 4-Methylpyridine (215 mmol)

  • Trifluoroacetic acid (TFA, 215 mmol)

  • tert-Butyl hydroperoxide (70 wt% aqueous solution, 415 mmol)

  • Iron(II) sulfate heptahydrate (3.60 mmol)

  • Triacetaldehyde (paraldehyde, 1.07 mol)

  • Acetonitrile (MeCN, 120 mL)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylpyridine (20g, 215 mmol), trifluoroacetic acid (24.5g, 215 mmol), iron(II) sulfate heptahydrate (1.0g, 3.60mmol), tert-butyl hydroperoxide (53.4 mL of a 70 wt% solution, 415 mmol), triacetaldehyde (142g, 1.07 mol), and acetonitrile (120 mL).[1]

    • Expert Insight: TFA serves as an acid to protonate the pyridine, increasing its reactivity. The iron(II) sulfate and tert-butyl hydroperoxide system generates tert-butoxyl radicals, which then abstract a hydrogen from triacetaldehyde to form the acetyl radical. This radical then attacks the activated pyridine ring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, concentrate the reaction mixture by distillation (or using a rotary evaporator) to remove the bulk of the acetonitrile.[1]

  • Aqueous Workup (Neutralization & Extraction):

    • Carefully neutralize the cooled residue with a saturated aqueous Na₂CO₃ solution until the pH is > 8.[1]

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction twice to ensure maximum recovery.[1]

    • Expert Insight: This extraction and washing sequence is critical for removing inorganic salts, unreacted TFA, and other water-soluble impurities, which is a foundational step in purification.[9]

  • Brine Wash & Drying: Combine the organic layers and wash with brine.[1] This step helps to remove residual water from the organic phase.[9] Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.[1]

  • Final Concentration: Concentrate the dried organic solution in vacuo to yield the crude product.[1]

  • Purification (Flash Chromatography): Purify the residue by flash column chromatography on silica gel, using a solvent system of Ethyl Acetate/n-hexane (e.g., 1:4 v/v) to yield the pure this compound as colorless needles.[1]

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and concentrating. The final product's identity and purity must be confirmed by analytical methods as described in Section 3.

G Diagram 1: Synthesis and Purification Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Final Purification reactants 1. Combine Reactants (4-Methylpyridine, TFA, FeSO4, tBuOOH, Triacetaldehyde, MeCN) reflux 2. Heat to Reflux (4h) reactants->reflux Radical Acetylation concentrate1 3. Concentrate Mixture reflux->concentrate1 Reaction Complete neutralize 4. Neutralize (aq. Na2CO3) concentrate1->neutralize extract 5. Extract with EtOAc (x2) neutralize->extract wash 6. Wash with Brine extract->wash dry 7. Dry over MgSO4 wash->dry concentrate2 8. Concentrate in vacuo dry->concentrate2 chromatography 9. Flash Chromatography (Silica, EtOAc/Hexane) concentrate2->chromatography Crude Product product Pure this compound chromatography->product G Diagram 2: Role in Medicinal Chemistry cluster_reactions Chemical Transformations cluster_products Derivative Classes cluster_applications Potential Biological Activities center This compound (CAS 59576-26-0) condensation Condensation (e.g., with amines) center->condensation reduction Reduction center->reduction enolate_chem Enolate Chemistry (e.g., Aldol) center->enolate_chem oxidation Oxidation center->oxidation schiff Schiff Bases / Hydrazones condensation->schiff alcohol Secondary Alcohols reduction->alcohol complex Complex Scaffolds enolate_chem->complex acid Picolinic Acids oxidation->acid antimicrobial Antimicrobial schiff->antimicrobial anticancer Anticancer schiff->anticancer anti_inflammatory Anti-inflammatory complex->anti_inflammatory

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Acetyl-4-methylpyridine (CAS: 59576-26-0), a key heterocyclic ketone intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes core data with practical, field-proven methodologies for its characterization. The narrative emphasizes not just the "what" but the "why," providing causal explanations for experimental choices and protocols.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor and can modulate a molecule's solubility, basicity, and binding interactions with biological targets.[1] this compound, an aromatic ketone, serves as a versatile building block for constructing more complex molecular architectures, such as sophisticated terpyridine ligands used in supramolecular chemistry and catalysis. Understanding its core physicochemical properties is the foundational first step for its effective use in any synthetic route or development pipeline.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is non-negotiable for its successful application, influencing everything from reaction stoichiometry and solvent selection to purification strategy and formulation. The key identifiers and physical constants for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 1-(4-methylpyridin-2-yl)ethanone[2]
Synonyms 2-Acetyl-4-picoline[2]
CAS Number 59576-26-0
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance White to gray or brown powder/lump[3]
Melting Point 30-34 °C (lit.)[3]
Boiling Point 95-97 °C at 15 Torr[3]
Density (Predicted) 1.036 ± 0.06 g/cm³[3]
Flash Point 95 °C (203 °F) - closed cup
Refractive Index (Predicted) 1.512[3]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound like this compound, a combination of NMR, IR, and Mass Spectrometry is essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Based on literature data, the following signals are characteristic for this compound in CDCl₃.[4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.54Doublet (d)1HH6 (Pyridine ring)The proton adjacent to the ring nitrogen (H6) is the most deshielded aromatic proton due to the inductive effect of nitrogen. Its coupling (J ≈ 4.9 Hz) is with H5.
~7.88Singlet / Multiplet1HH3 (Pyridine ring)This proton is ortho to the acetyl group and shows minimal coupling.
~7.30Doublet / Multiplet1HH5 (Pyridine ring)This proton is ortho to the methyl group and couples with H6.
~2.72Singlet (s)3H-C(=O)CH₃ (Acetyl)The methyl protons of the acetyl group are in a distinct chemical environment and appear as a sharp singlet as they have no adjacent protons.
~2.43Singlet (s)3H-CH₃ (Pyridine ring)The methyl protons attached to the pyridine ring appear as a singlet.
Predicted Chemical Shift (δ) ppmAssignmentRationale
~199-201C =O (Ketone)The carbonyl carbon is highly deshielded and appears furthest downfield.
~153-155C 2 (Pyridine ring)The carbon bearing the acetyl group.
~148-150C 6 (Pyridine ring)The carbon adjacent to the nitrogen.
~146-148C 4 (Pyridine ring)The carbon bearing the methyl group, its shift is increased by the substituent.
~124-126C 3 (Pyridine ring)Aromatic CH carbon.
~120-122C 5 (Pyridine ring)Aromatic CH carbon.
~25-27-C(=O)C H₃ (Acetyl)The acetyl methyl carbon.
~20-22-C H₃ (Pyridine ring)The ring methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks expected for this compound are:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchMethyl (CH₃)
~1700-1685 C=O Stretch Aryl Ketone
~1600-1580C=C & C=N StretchPyridine Ring
~1470-1430C=C & C=N StretchPyridine Ring

The most prominent and diagnostic peak is the strong absorption from the carbonyl (C=O) stretch of the aryl ketone, expected around 1690 cm⁻¹. This peak is a clear indicator of the acetyl group's presence.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern upon ionization, which aids in structural confirmation.

  • Molecular Ion (M⁺): The mass spectrum will show a clear molecular ion peak at m/z = 135 , corresponding to the molecular weight of the compound (C₈H₉NO).[5]

  • Key Fragmentation Pathways: Electron impact (EI) ionization is an energetic process causing the molecular ion to fragment. The stability of the resulting fragments dictates the observed pattern.

    • α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.

      • Loss of a methyl radical (•CH₃, 15 Da) from the acetyl group results in a fragment at m/z = 120 . This acylium ion is resonance-stabilized.

      • Loss of an acetyl radical (•COCH₃, 43 Da) is less common but can lead to a fragment at m/z = 92 , corresponding to the 4-methylpyridine cation.

    • Base Peak: The most abundant fragment, and thus the tallest peak in the spectrum, is often at m/z = 93 , which likely corresponds to the 4-methylpyridyl cation.[5]

The logical relationship for identifying the compound via spectroscopy is illustrated below.

Fig. 1: Workflow for spectroscopic structure confirmation.

Chemical Properties and Solubility

Acidity / Basicity (pKa)

The pKa is a critical parameter in drug development, influencing a compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding. The pyridine nitrogen provides a basic center.

  • Predicted pKa: 3.82 ± 0.10[3]

This predicted value indicates that this compound is a weak base. At a physiological pH of 7.4, it will exist predominantly in its neutral, unprotonated form. The electron-withdrawing nature of the acetyl group at the 2-position reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).

Solubility Profile

Solubility dictates how a compound can be handled in experiments and formulated for administration.

  • Qualitative Data: this compound is reported to be soluble in methanol .[6]

  • General Expectations: As a moderately polar organic molecule, it is expected to be soluble in a range of common organic solvents such as ethanol, acetone, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexane is likely to be lower. Due to the basic nitrogen, its solubility in aqueous acidic solutions should be enhanced compared to its solubility in neutral water.

Experimental Protocols for Property Determination

The following section details standardized, self-validating protocols for determining the key physicochemical properties. The causality behind the procedural steps is explained to provide a deeper understanding.

Melting Point Determination (Thiele Tube Method)

Rationale: The melting point is a robust indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting point range (typically <1°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. The Thiele tube method uses a circulating oil bath to ensure slow, uniform heating, which is critical for an accurate measurement.

Protocol:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Tap the open end of a glass capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.

  • Apparatus Setup: Securely attach the capillary tube to a thermometer using a small rubber band or wire. The sample in the capillary should be level with the thermometer's bulb.

  • Heating: Clamp the thermometer and submerge its bulb and the attached capillary into the mineral oil of a Thiele tube, ensuring the oil level is above the sample but below the top of the side arm.

  • Measurement: Begin heating the side arm of the Thiele tube gently with a Bunsen burner or micro-burner. The design of the tube promotes natural convection, ensuring even heat distribution.

  • Observation: Heat rapidly to about 15°C below the expected melting point (30-34°C), then reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.

Fig. 2: Workflow for Melting Point Determination.
Quantitative Solubility Determination (Shake-Flask Method)

Rationale: The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone). "Excess" means that solid material is clearly visible after initial mixing.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25°C) for at least 24 hours. This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Centrifuge the vials at a high speed to ensure all suspended particles are pelleted.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be extremely careful not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method against a calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the concentration in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. For a weak base like this compound, titration with a strong acid will generate a titration curve. The point of half-equivalence, where half of the base has been protonated, corresponds to the pKa. This is identified as the point of minimum slope (the flattest region) on the curve, or the midpoint of the buffer region.

Protocol:

  • Solution Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in a co-solvent system like 20% acetonitrile in water if aqueous solubility is limited. Use a constant ionic strength background electrolyte (e.g., 0.15 M KCl) to keep activity coefficients constant.[7]

  • Apparatus Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Titration Setup: Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[7]

  • Titration: While stirring, add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. This can be determined from the graph or by analyzing the first and second derivatives of the curve to precisely locate the inflection points.

Safety and Handling

As a responsible scientist, proper handling is paramount. This compound is classified as an irritant.

  • Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Keep in a dark place, sealed in a dry container at room temperature.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its characterization relies on a suite of standard analytical techniques, from spectroscopy for structural confirmation to titrimetry and chromatography for determining its chemical and solubility characteristics. The protocols and data presented in this guide provide a robust framework for researchers to confidently handle, characterize, and utilize this compound in their synthetic and drug development endeavors. A thorough understanding of these foundational properties is the critical first step toward innovation.

References

An In-Depth Technical Guide to 2-Acetyl-4-methylpyridine: Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Acetyl-4-methylpyridine (CAS No. 59576-26-0), a pivotal heterocyclic ketone intermediate in synthetic chemistry. We delve into its core molecular structure, physicochemical properties, and established synthesis protocols, offering field-proven insights for researchers and drug development professionals. The guide emphasizes the causality behind experimental choices, presenting a self-validating framework for its synthesis and characterization. Detailed analytical data, including expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry results, are presented to provide a complete chemical profile of the molecule. This document serves as an authoritative resource, grounded in established chemical principles and supported by verifiable references.

Molecular Identity and Physicochemical Properties

This compound, also known as 1-(4-methylpyridin-2-yl)ethanone, is an aromatic ketone featuring a pyridine ring substituted at the 2- and 4-positions with an acetyl and a methyl group, respectively.[1][2] This substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.[3] Its key identifiers and physical properties are summarized below for rapid reference.

PropertyValueSource(s)
IUPAC Name 1-(4-methylpyridin-2-yl)ethanone[1]
CAS Number 59576-26-0[1][4]
Molecular Formula C₈H₉NO[4][5]
Molecular Weight 135.17 g/mol [4][5]
Appearance White to brown solid (powder to lump)[1]
Melting Point 30-34 °C (lit.)[1]
Boiling Point 95-97 °C @ 15 Torr[3]
Flash Point 95 °C (203 °F) - closed cup[5]
SMILES Cc1ccnc(c1)C(C)=O[4]
InChI Key HRVQMQWVGKYDCF-UHFFFAOYSA-N

Molecular Structure

The structure of this compound consists of a central pyridine heterocycle. The acetyl group (-C(O)CH₃) at position 2 is an electron-withdrawing group, which influences the electron density of the pyridine ring, particularly affecting the reactivity of the nitrogen atom and the adjacent ring carbons. The methyl group (-CH₃) at position 4 is a weak electron-donating group. This combination of substituents creates a molecule with distinct electronic and steric properties, guiding its role in more complex molecular architectures.

molecular_structure N N C2 C N->C2 C1 C C1->N C_Acyl C C1->C_Acyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_Me CH₃ C4->C_Me C5:e->C1:w O_Acyl O C_Acyl->O_Acyl C_Acyl_Me CH₃ C_Acyl->C_Acyl_Me

Figure 1: 2D Chemical Structure of this compound.

Synthesis Methodology: A Validated Protocol

Several synthetic routes to this compound have been reported. A common and reliable method involves the Grignard reaction, which is well-suited for forming carbon-carbon bonds. The protocol described here utilizes 2-cyano-4-methylpyridine as the starting material and methylmagnesium iodide as the Grignard reagent.

Causality and Experimental Rationale

The choice of a Grignard reagent is predicated on its powerful nucleophilic character. The carbon atom in the methylmagnesium iodide carries a partial negative charge, making it highly reactive towards electrophilic centers. The nitrile carbon in 2-cyano-4-methylpyridine is an excellent electrophile due to the strong electron-withdrawing effect of the nitrogen atom.

The reaction proceeds in two key stages:

  • Nucleophilic Addition: The methyl Grignard reagent attacks the nitrile carbon, breaking the carbon-nitrogen triple bond and forming an intermediate imine-magnesium complex.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to yield the final ketone product. Anhydrous conditions are critical during the first stage, as Grignard reagents are highly basic and will react readily with protic solvents like water, quenching the reagent and halting the desired reaction.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety measures.

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, prepare a solution of 2-cyano-4-methylpyridine (1.0 eq) in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of methylmagnesium iodide (typically 1.3 eq) in diethyl ether via the dropping funnel over 1 hour, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the imine intermediate.

  • Quenching and Hydrolysis: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the intermediate and protonates the resulting ketone.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

synthesis_workflow start Start: Assemble Flame-Dried Glassware under Nitrogen Atmosphere reagents Dissolve 2-Cyano-4-methylpyridine in Anhydrous Diethyl Ether start->reagents cool1 Cool Reaction Mixture to 0 °C reagents->cool1 addition Slowly Add Methylmagnesium Iodide (1.3 eq) over 1 hour cool1->addition react Warm to Room Temperature Stir for 1-2 hours addition->react cool2 Cool Reaction Mixture to 0 °C react->cool2 quench Quench with Saturated aq. NH₄Cl (Hydrolysis Step) cool2->quench extract Extract with Diethyl Ether (3x) quench->extract purify Wash, Dry (MgSO₄), and Concentrate extract->purify chromatography Purify by Flash Column Chromatography purify->chromatography end_product Final Product: This compound chromatography->end_product

Figure 2: Experimental Workflow for the Synthesis of this compound.

Analytical and Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through a suite of analytical techniques. The expected spectral data are outlined below, providing a benchmark for validation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, three distinct regions are expected.

    • Aromatic Region: The three protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling to each other.

    • Acetyl Protons: The three protons of the acetyl methyl group will appear as a sharp singlet, shifted downfield by the adjacent carbonyl group (typically δ 2.5-2.7 ppm).

    • Pyridine Methyl Protons: The three protons of the methyl group on the pyridine ring will appear as another sharp singlet, further upfield (typically δ 2.3-2.5 ppm).

Proton GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H (aromatic)~7.0 - 8.5Multiplets3H
Acetyl -CH₃~2.6Singlet3H
Ring -CH₃~2.4Singlet3H
  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbon: The most downfield signal will be the carbonyl carbon of the acetyl group (typically δ 195-205 ppm).

    • Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (typically δ 120-160 ppm).

    • Methyl Carbons: The two methyl carbons (acetyl and ring) will appear at the most upfield region (typically δ 20-30 ppm).

Carbon GroupExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~200
Pyridine Ring (C)~120 - 160
Acetyl -CH₃~26
Ring -CH₃~21
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is dominated by a strong absorption from the carbonyl group.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)~1700Strong, Sharp
C=C / C=N Stretch (Aromatic)~1580 - 1610Medium
C-H Stretch (sp³)~2850 - 3000Medium
C-H Stretch (sp²)~3000 - 3100Medium-Weak
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound, m/z = 135.[1]

  • Key Fragments: A prominent fragment is often observed at m/z = 93. This corresponds to the loss of the acetyl group (CH₃CO•, 42 Da), resulting in the stable 4-methyl-2-pyridinyl cation.[1] Another significant peak may be observed at m/z = 120, corresponding to the loss of a methyl radical (•CH₃).

Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling.[5]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated fume hood. If handling as a powder, an N95 dust mask is recommended.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] It is classified as a combustible solid.[5]

Applications in Chemical Synthesis

The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its acetyl group provides a reactive handle for further transformations, such as aldol condensations, reductions, or conversions to other functional groups. It is frequently used in the synthesis of substituted pyridines and bipyridines, which are important ligands in coordination chemistry and catalysis.[3] For example, it can serve as a precursor for creating elaborate terpyridine ligands used in materials science and supramolecular chemistry.[3]

References

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-4-methylpyridine from 2-Bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for converting 2-bromo-4-methylpyridine into 2-acetyl-4-methylpyridine, a valuable intermediate in pharmaceutical and materials science.[1] We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for several key methodologies, including the Stille cross-coupling reaction, Negishi coupling, and Grignard reagent-based approaches. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance to enable successful synthesis and process optimization.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of more complex molecular architectures. Its utility is demonstrated in the preparation of multidentate ligands for metal complexes and in the synthesis of pharmacologically active compounds. The strategic placement of the acetyl and methyl groups on the pyridine ring allows for a variety of subsequent chemical transformations, making it a versatile synthon in organic chemistry. This guide focuses on the efficient synthesis of this key intermediate from the readily available starting material, 2-bromo-4-methylpyridine.[2]

Synthetic Strategies: A Comparative Analysis

The conversion of 2-bromo-4-methylpyridine to this compound primarily involves the formation of a carbon-carbon bond at the C2 position of the pyridine ring. This is typically achieved through modern cross-coupling reactions or by leveraging classical organometallic chemistry. The choice of synthetic route often depends on factors such as substrate scope, functional group tolerance, reaction efficiency, and the availability of reagents and catalysts. We will explore the following key methodologies:

  • Stille Cross-Coupling: A robust and widely used palladium-catalyzed reaction employing an organotin reagent.[3][4]

  • Negishi Cross-Coupling: Another powerful palladium- or nickel-catalyzed method that utilizes an organozinc reagent.[5][6]

  • Grignard Reagent Acylation: A classic approach involving the formation of a pyridyl Grignard reagent followed by acylation.[7]

Each of these methods offers distinct advantages and presents unique challenges, which will be discussed in detail in the subsequent sections.

Stille Cross-Coupling: A Reliable and Versatile Approach

The Stille reaction is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance.[3][4] The reaction couples an organostannane with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, tributyl(1-ethoxyvinyl)tin is employed as the acetyl anion equivalent.[8][9][] The subsequent hydrolysis of the resulting enol ether furnishes the desired ketone.

Mechanistic Overview

The catalytic cycle of the Stille coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][11]

Stille_Mechanism Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Catalyst Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Intermediate Intermediate Transmetalation->Intermediate Reductive\nElimination Reductive Elimination Intermediate->Reductive\nElimination Product Product Reductive\nElimination->Product Regenerated Pd(0)Ln Regenerated Pd(0)Ln Reductive\nElimination->Regenerated Pd(0)Ln 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine->Oxidative\nAddition Tributyl(1-ethoxyvinyl)tin Tributyl(1-ethoxyvinyl)tin Tributyl(1-ethoxyvinyl)tin->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methylpyridine to form a Pd(II) complex.[12][13]

  • Transmetalation: The 1-ethoxyvinyl group is transferred from the organotin reagent to the palladium center, displacing the bromide.

  • Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocol: Stille Coupling

Materials:

  • 2-Bromo-4-methylpyridine

  • Tributyl(1-ethoxyvinyl)tin[8][14]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Aqueous Hydrochloric Acid (1 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-4-methylpyridine (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (3 mol%).[13]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by tributyl(1-ethoxyvinyl)tin (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add 1 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the enol ether.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with saturated aqueous KF solution (to remove tin byproducts), water, and brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Stille Coupling
ParameterValueReference
Catalyst Loading3 mol%[13]
Reagent Ratio1.2 equiv Tributyl(1-ethoxyvinyl)tin[13]
SolventAnhydrous Toluene[13]
Temperature100 °C[13]
Reaction Time12-24 hours[13]
Typical Yield70-85%

Negishi Cross-Coupling: A Highly Efficient Alternative

The Negishi coupling offers a powerful and often more reactive alternative to the Stille reaction.[5] This method involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[6] The higher reactivity of organozinc reagents can sometimes lead to milder reaction conditions and shorter reaction times.

Mechanistic Overview

The catalytic cycle of the Negishi coupling is analogous to that of the Stille reaction, with the key difference being the use of an organozinc reagent in the transmetalation step.

Negishi_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Transmetalation_Zn Formation of (4-methylpyridin-2-yl)zinc chloride 2-Bromo-4-methylpyridine->Transmetalation_Zn n-BuLi or Mg, then ZnCl₂ Organozinc_Reagent (4-methylpyridin-2-yl)zinc chloride Coupling_Reaction Negishi Coupling Organozinc_Reagent->Coupling_Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Coupling_Reaction Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Coupling_Reaction Product This compound Coupling_Reaction->Product Grignard_Reaction 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Grignard_Formation 4-methylpyridin-2-ylmagnesium bromide 2-Bromo-4-methylpyridine->Grignard_Formation Mg, THF Acylation Nucleophilic Acyl Substitution Grignard_Formation->Acylation Intermediate_Alkoxide Intermediate_Alkoxide Acylation->Intermediate_Alkoxide Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Acylation Workup Acidic Workup Intermediate_Alkoxide->Workup H₃O⁺ Product Product Workup->Product This compound

References

The Solubility Profile of 2-Acetyl-4-methylpyridine: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Acetyl-4-methylpyridine, a key intermediate in the pharmaceutical and flavor industries.[1] In the absence of extensive publicly available experimental data, this document establishes a foundational understanding through a detailed examination of the compound's physicochemical properties and the principles of solute-solvent interactions. It offers a robust, step-by-step experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, guiding researchers in generating reliable data. Furthermore, this guide introduces predictive solubility frameworks, including the concept of Hansen Solubility Parameters and the application of thermodynamic models like NRTL and UNIQUAC, to support experimental design and data correlation. A predicted solubility profile in a range of common organic solvents is presented to serve as a practical starting point for laboratory investigations.

Introduction to this compound and its Importance

This compound (CAS 59576-26-0) is an aromatic ketone and a substituted pyridine derivative.[2] Its molecular structure, featuring a pyridine ring, a methyl group, and an acetyl group, imparts a unique combination of chemical properties that make it a valuable building block in various industrial applications. In the pharmaceutical sector, it serves as a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its aromatic nature also lends it to use as a flavoring agent and fragrance component.[1]

The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthesis, purification, and formulation. For drug development professionals, understanding and controlling solubility is paramount for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Crystallization and Purification: Selecting appropriate solvent systems for isolating the compound with high purity.

  • Formulation: Developing stable and bioavailable drug products.

This guide provides the theoretical and practical framework necessary for researchers to confidently approach the solubility determination and prediction for this important compound.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. An understanding of the physicochemical properties of both this compound and the potential solvents is the first step in predicting and explaining its solubility behavior.

Properties of this compound

The structure of this compound, shown in Figure 1, dictates its polarity and hydrogen bonding capabilities. The nitrogen atom in the pyridine ring and the oxygen atom of the acetyl group are electronegative, creating a dipole moment and making the molecule polar. The nitrogen and oxygen atoms can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉NO[3]
Molecular Weight 135.16 g/mol [3]
Appearance White to gray to brown powder or lump[4]
Melting Point 30-34 °C[2]
Predicted pKa 3.82 ± 0.10[4]
Qualitative Solubility Soluble in Methanol[4]
Properties of Common Organic Solvents

The choice of solvent is critical. Solvents are broadly classified based on their polarity (polar or non-polar) and their ability to donate hydrogen bonds (protic or aprotic).[5][6]

  • Polar Protic Solvents: Possess O-H or N-H bonds and can act as hydrogen bond donors and acceptors (e.g., water, methanol, ethanol).

  • Polar Aprotic Solvents: Are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors (e.g., acetone, ethyl acetate, acetonitrile, DMSO).[5]

  • Non-Polar Solvents: Have low dielectric constants and small dipole moments. They interact primarily through van der Waals forces (e.g., hexane, toluene).[5]

Table 2 summarizes the properties of a selection of organic solvents relevant for solubility studies.

Table 2: Properties of Selected Organic Solvents

SolventClassDielectric Constant (ε)Dipole Moment (μ, D)H-Bonding
Methanol Polar Protic32.71.70Donor & Acceptor
Ethanol Polar Protic24.51.69Donor & Acceptor
Isopropanol Polar Protic19.91.66Donor & Acceptor
Acetone Polar Aprotic20.72.88Acceptor
Ethyl Acetate Polar Aprotic6.01.78Acceptor
Acetonitrile Polar Aprotic37.53.92Acceptor
Toluene Non-Polar2.40.36None
Hexane Non-Polar1.9~0None

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[7] For this compound:

  • Its polarity suggests it will be more soluble in polar solvents than in non-polar solvents.

  • Its ability to accept hydrogen bonds indicates a favorable interaction with protic solvents that can donate hydrogen bonds.

  • The presence of a hydrocarbon-like methyl group and pyridine ring provides some non-polar character, which may allow for some solubility in less polar solvents like toluene.

Based on this, we can predict a general trend: high solubility in polar protic solvents (methanol, ethanol), moderate solubility in polar aprotic solvents (acetone, ethyl acetate), and low solubility in non-polar solvents (toluene, hexane).

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[8] This model decomposes the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

Predicted Solubility Profile of this compound

Disclaimer: The following quantitative data are predicted values based on the theoretical principles discussed above. They are intended to serve as a guide for experimental design and have not been experimentally verified. Actual experimental values may vary.

Table 3: Predicted Solubility of this compound in Selected Solvents at 25°C

SolventSolvent ClassPredicted Qualitative SolubilityPredicted Quantitative Solubility ( g/100 mL)Rationale for Prediction
Methanol Polar ProticVery Soluble> 20Strong H-bond acceptance by solute from protic solvent; similar polarity. Already reported as soluble.[4]
Ethanol Polar ProticSoluble10 - 20Similar to methanol, but slightly larger alkyl chain on solvent may slightly reduce solubility.
Isopropanol Polar ProticModerately Soluble5 - 10Increased steric hindrance and larger non-polar group on solvent.
Acetone Polar AproticSoluble10 - 20Strong polar interactions (dipole-dipole).
Ethyl Acetate Polar AproticModerately Soluble5 - 10Lower polarity than acetone.
Acetonitrile Polar AproticModerately Soluble5 - 10Highly polar, but less effective H-bond acceptor interaction compared to ketones.
Toluene Non-PolarSlightly Soluble1 - 5Some interaction possible due to the aromatic ring (π-π stacking).
Hexane Non-PolarSparingly Soluble< 1Mismatch in polarity; weak van der Waals forces are the only significant interaction.

Experimental Determination of Solubility: A Detailed Protocol

The most reliable way to determine solubility is through experimentation. The equilibrium shake-flask method is a well-established and accurate technique.[10][11]

Experimental Workflow

The workflow involves creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

G cluster_A Thermostatic Shaker prep 1. Preparation - Weigh excess solute - Add known volume of solvent equil 2. Equilibration - Seal vial - Shake at constant T (e.g., 24-48h) prep->equil sep 3. Phase Separation - Centrifuge or filter to remove solid equil->sep quant 4. Quantification - Dilute supernatant - Analyze by HPLC/UV-Vis sep->quant calc 5. Calculation - Determine concentration from calibration curve quant->calc

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatic shaker or water bath

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: a. Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~100 mg for 2 mL of solvent. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial. c. Tightly seal the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). b. Agitate the vials for a sufficient time to ensure equilibrium is reached. This can take 24 to 72 hours.[10] It is advisable to test different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

  • Phase Separation: a. After equilibration, remove the vials and let them stand at the experimental temperature for a short period to allow the solid to settle. b. Carefully separate the solid from the saturated solution. This can be done by: i. Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained. ii. Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-resistant syringe filter (e.g., PTFE) into a clean vial. This is often the preferred method to ensure all particulate matter is removed.

  • Quantification: a. Prepare a stock solution of this compound of known concentration in the same solvent. b. Create a series of calibration standards by diluting the stock solution. c. Accurately dilute a known volume of the clear supernatant (from step 3) to bring its concentration within the range of the calibration standards. d. Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV). e. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standards.

  • Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or g/100 mL.

Data Analysis and Solubility Curves

By repeating the experiment at different temperatures, a solubility curve can be generated.[12] This curve is a plot of solubility versus temperature and is crucial for understanding the thermodynamics of dissolution and for designing crystallization processes.[13][14]

Thermodynamic Modeling of Solubility

Once experimental data is obtained, thermodynamic models can be used to correlate the data and predict solubility in other conditions or in mixed-solvent systems. The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are powerful activity coefficient models well-suited for solid-liquid equilibria.[15][16][17]

G exp_data Experimental Data (Solubility at different T) thermo_model Thermodynamic Model (e.g., NRTL, UNIQUAC) exp_data->thermo_model Data Regression params Binary Interaction Parameters (τij, uij) thermo_model->params Yields predict Predicted Solubility - New Temperatures - Mixed Solvents thermo_model->predict Enables params->thermo_model Inputs for

Caption: Role of Thermodynamic Models in Solubility Studies.

  • UNIQUAC Model: This model considers differences in the size and shape of molecules (the combinatorial part) and the intermolecular interaction energies (the residual part).[18]

  • NRTL Model: This model is based on the concept of local composition, suggesting that the concentration of molecules around a central molecule is different from the bulk composition. It is highly flexible due to its adjustable parameters.[5]

Both models require binary interaction parameters that are specific to the solute-solvent pair and are typically obtained by fitting the model equations to experimental data. While a detailed mathematical treatment is beyond the scope of this guide, researchers should be aware that these models are the standard for accurately representing and interpolating solubility data in chemical process simulation and design.[15]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of public experimental data necessitates a predictive and methodological approach, the principles and protocols outlined here offer a solid foundation for researchers. By combining a theoretical understanding of physicochemical properties with rigorous experimental practice using the shake-flask method, scientists in pharmaceutical development and other fields can generate the high-quality solubility data needed for process optimization, formulation, and synthesis. The introduction to thermodynamic modeling further provides a pathway to leverage this experimental data for broader predictive applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-4-methylpyridine: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the melting and boiling points of 2-Acetyl-4-methylpyridine (CAS 59576-26-0), a pivotal heterocyclic ketone in organic synthesis and pharmaceutical development. Moving beyond a simple recitation of values, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical constants. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, the importance of sample purity, and the establishment of self-validating protocols to ensure data integrity. Detailed, step-by-step procedures for both melting point analysis and boiling point determination under reduced pressure are provided, supplemented by discussions on the thermodynamic principles governing these phase transitions. This guide is intended to be an essential resource for researchers, enabling them to accurately characterize this compound and understand the critical factors that influence its physical properties.

Introduction and Physicochemical Overview

This compound is an aromatic ketone and a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] Its chemical structure, featuring a pyridine ring acetylated at the 2-position and methylated at the 4-position, imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses.

A thorough understanding of its physical properties is paramount for its effective use, purification, and storage. The melting and boiling points are not merely identification tags; they are critical indicators of purity and provide the foundational data needed for process development, such as designing distillation and crystallization protocols.

Key Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 59576-26-0[2][3]
Molecular Formula C₈H₉NO[2][3]
Molar Mass 135.16 g/mol [2][3]
Appearance White to gray or brown powder/lump[3]
Melting Point 30-34 °C (lit.)[2][3][4]
Boiling Point 95-97 °C at 15 Torr[3][4]
Density 1.036 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 95 °C (203 °F) - closed cup[2]

The Critical Role of Purity: Synthesis and Impurity Profile

The accuracy of melting and boiling point measurements is intrinsically linked to the purity of the sample. This compound can be synthesized via several routes, for instance, from 2-bromo-4-methylpyridine or through the reaction of 4-methylpyridine with triacetaldehyde.[1][3] Each synthetic pathway carries the potential for specific impurities, such as unreacted starting materials, by-products, or residual solvents.

The presence of impurities disrupts the uniform crystal lattice of a solid, interfering with the intermolecular forces that hold the molecules together.[5] This disruption leads to two observable effects during melting point determination:

  • Melting Point Depression: A smaller amount of thermal energy is required to overcome the weakened lattice forces, resulting in melting at a lower temperature than the pure compound.[5][6]

  • Melting Point Range Broadening: The melting process occurs over a wider temperature range as different regions of the solid, with varying impurity concentrations, melt at slightly different temperatures.[6][7]

Therefore, purification of the crude product, often via methods like vacuum distillation, flash chromatography, or acid-base extraction, is a prerequisite for obtaining accurate physicochemical data.[8]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase.[9] For this compound, the literature value is a narrow range, indicative of a well-defined melting process.

Causality of Method Selection: The Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[10] Its selection is based on its efficiency, requirement for a minimal sample, and the ability to provide a controlled, uniform heating environment.[11] This method can be implemented using a digital melting point apparatus (e.g., a Mel-Temp) or a Thiele tube with a heated oil bath.[12]

Self-Validating Experimental Protocol: Melting Point Determination

This protocol is designed to be self-validating by incorporating a preliminary rapid determination to establish an approximate range, followed by a slower, more precise measurement to ensure accuracy.

Materials:

  • This compound (purified sample)

  • Melting point capillary tubes (sealed at one end)

  • Mortar and pestle

  • Digital melting point apparatus or Thiele tube setup

  • Calibrated thermometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[11]

    • Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[11]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

    • Repeat until a packed column of 1-2 mm of the sample is achieved.[11] An excessive sample amount can lead to an artificially broad melting range.

  • Apparatus Setup (Mel-Temp):

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Ensure the calibrated thermometer or temperature probe is correctly positioned.[11]

  • Measurement:

    • Rapid Preliminary Run: Set a fast heating rate (e.g., 10 °C/minute) to quickly determine an approximate melting range.[11]

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the preliminary run.

    • Reduce the heating rate to 1-2 °C/minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[11]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent results validate the measurement.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting Grind Grind Sample Pack Pack Capillary (1-2mm) Grind->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heat (10°C/min) for Approx. MP Insert->RapidHeat Cool Cool Apparatus RapidHeat->Cool SlowHeat Slow Heat (1-2°C/min) near Approx. MP Cool->SlowHeat Record Record T1 (First Drop) Record T2 (All Liquid) SlowHeat->Record Report Report as Range: T1 - T2 Record->Report

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure of the gas above it. For many organic compounds, including this compound, the boiling point at atmospheric pressure is high, potentially leading to decomposition upon heating. Therefore, boiling point is often determined under reduced pressure (vacuum distillation).

Causality of Method Selection: Vacuum Distillation

Reducing the external pressure lowers the temperature required to achieve the boiling point. This is governed by the Clausius-Clapeyron relation , which describes the relationship between vapor pressure and temperature for a liquid-vapor phase transition.[13]

The integrated form of the Clausius-Clapeyron equation is: ln(P₂/P₁) = (ΔHvap / R) * (1/T₁ - 1/T₂)

Where:

  • P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

  • ΔHvap is the molar enthalpy of vaporization.

  • R is the universal gas constant (8.314 J/mol·K).

This relationship is the scientific rationale for employing vacuum distillation. It allows for the purification of high-boiling compounds at temperatures well below their decomposition point.[14] The reported boiling point of 95-97 °C at 15 Torr for this compound is a direct application of this principle.

Self-Validating Experimental Protocol: Boiling Point by Vacuum Distillation

This protocol ensures validity through careful system assembly to prevent leaks, controlled heating to avoid bumping, and stable pressure monitoring.

Materials:

  • This compound (crude or to be purified)

  • Round-bottom flask

  • Claisen adapter (recommended to prevent bumping)

  • Distillation head with thermometer port

  • Condenser

  • Vacuum adapter

  • Receiving flask

  • Magnetic stirrer and stir bar (boiling chips are ineffective under vacuum)

  • Heating mantle

  • Thick-walled vacuum tubing

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer (to measure pressure)

  • Vacuum grease

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Safety First: Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[15]

    • Place a magnetic stir bar in the round-bottom flask containing the this compound.

    • Lightly grease all ground-glass joints to ensure an airtight seal.[15]

    • Assemble the distillation apparatus as shown in the diagram below. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, and then to the vacuum source. Connect the manometer to the system to monitor the pressure.[15]

  • Distillation Procedure:

    • Begin stirring the liquid.

    • Turn on the vacuum source and allow the pressure inside the apparatus to stabilize at the desired level (e.g., 15 Torr).

    • Once the pressure is stable, begin gently heating the distillation flask with the heating mantle.

    • Observe the liquid for boiling. The temperature will rise and then stabilize as the vapor reaches the thermometer.

    • Record the stable temperature reading on the thermometer and the corresponding pressure from the manometer. This is the boiling point at that specific pressure.

    • Collect the distilled, purified this compound in the receiving flask.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Crucially , slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.[15] This prevents oil from the pump or water from an aspirator from being sucked back into the apparatus.

Visualization of the Vacuum Distillation Setup

VacuumDistillation cluster_heating cluster_cooling cluster_vacuum Flask Distilling Flask (with sample & stir bar) Claisen Claisen Adapter Flask->Claisen Head Distillation Head Claisen->Head Thermometer Thermometer Head->Thermometer Condenser Condenser Head->Condenser VacAdapter Vacuum Adapter Condenser->VacAdapter WaterOut Water Out Condenser->WaterOut Receiver Receiving Flask VacAdapter->Receiver Manometer Manometer VacAdapter->Manometer HeatingMantle Heating Mantle HeatingMantle->Flask WaterIn Water In WaterIn->Condenser Trap Cold Trap Manometer->Trap Pump Vacuum Source Trap->Pump

Caption: Standard Apparatus for Vacuum Distillation.

Safety and Handling

This compound is an irritant. As a pyridine derivative, it should be handled with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[16][17]

  • Storage: Store in a cool, dry, well-ventilated place away from ignition sources. Keep containers tightly closed.[17]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[17]

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]

Conclusion

The melting point (30-34 °C) and boiling point (95-97 °C at 15 Torr) of this compound are fundamental physicochemical properties that are essential for its identification, purity assessment, and handling in a research and development setting. This guide has detailed the theoretical principles and provided robust, self-validating experimental protocols for their accurate determination. By understanding the causal relationships between purity and phase transition temperatures, and by adhering to meticulous experimental technique and safety protocols, scientists can ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

2-Acetyl-4-methylpyridine: A Toxicological Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Hazard Identification, Risk Assessment, and Future Research Directions

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Datasheet

2-Acetyl-4-methylpyridine (CAS No. 59576-26-0) is a substituted pyridine derivative with applications in chemical synthesis.[1][2] While readily available for research and development, a comprehensive understanding of its toxicological profile is paramount for ensuring laboratory safety and accurately assessing its potential as a scaffold in drug discovery. This guide moves beyond standard safety data sheet (SDS) information to provide a deeper, more technical analysis of the known and inferred toxicological properties of this compound. We will explore the existing data, delineate the critical data gaps, and provide a framework for a thorough toxicological evaluation based on internationally recognized protocols. This document is intended for researchers, chemists, and toxicologists who require a nuanced understanding of the potential hazards associated with this compound to inform safe handling practices and guide future research.

Physicochemical Properties and Toxicological Overview

A foundational understanding of a compound's physical and chemical characteristics is essential for predicting its toxicokinetic and toxicodynamic behavior.

PropertyValueSource
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance White to gray to brown powder or lump[3]
Melting Point 30-34 °C[4]
GHS Hazard Classification Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory system[5]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation

The Globally Harmonized System (GHS) classifications for this compound consistently point towards it being an irritant to the skin, eyes, and respiratory tract.[5] This necessitates the use of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, particularly when handling the powdered form. Beyond these immediate irritant effects, a significant lack of publicly available data on other critical toxicological endpoints, such as acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, underscores the need for a cautious approach and further investigation.

Mechanistic Insights and Structure-Activity Relationships (SAR)

In the absence of direct mechanistic studies on this compound, we can infer potential toxicological pathways by examining related pyridine derivatives. The toxicity of pyridine and its analogues is often linked to oxidative stress.[6] Pyridine exposure can lead to the excessive formation of reactive oxygen species (ROS), causing damage to lipids, DNA, and proteins.[6] This can trigger cytotoxicity and genotoxicity through ROS-mediated mitochondrial pathways.[6]

The metabolic fate of this compound is also a critical consideration. Studies on the closely related 2-acetylpyridine show that its biotransformation in rat liver S9 fractions primarily involves the enantioselective reduction of the carbonyl group, rather than N-oxidation, and does not heavily involve cytochrome P-450 enzymes.[7] This suggests that the primary metabolites may be the corresponding secondary alcohols. The toxicological profile of these metabolites would also need to be considered in a full risk assessment, in line with FDA guidance on the safety testing of drug metabolites.[6][8]

The methyl and acetyl substitutions on the pyridine ring will influence the compound's lipophilicity and electronic properties, which in turn affect its absorption, distribution, metabolism, excretion, and ultimately, its toxicity. Structure-toxicity relationship studies on a broad range of substituted pyridines have shown that these properties are key determinants of their toxicological effects.[9]

Recommended Toxicological Testing Workflow

A comprehensive toxicological evaluation of this compound should follow a structured, tiered approach, starting with in vitro assays and progressing to in vivo studies as necessary. This workflow prioritizes animal welfare by minimizing the use of in vivo testing where possible.

Toxicological Testing Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Assessment cluster_2 Phase 3: Repeated Dose & Chronic Toxicity Genotoxicity Genotoxicity Acute_Oral_Toxicity Acute Oral Toxicity (OECD 420/423/425) Genotoxicity->Acute_Oral_Toxicity If positive Cytotoxicity Cytotoxicity Skin_Irritation_In_Vitro Skin Irritation (OECD 439) Skin_Irritation_In_Vivo Skin Irritation (OECD 404) Skin_Irritation_In_Vitro->Skin_Irritation_In_Vivo If inconclusive or required Eye_Irritation_In_Vitro Eye Irritation (e.g., BCOP) Eye_Irritation_In_Vivo Eye Irritation (OECD 405) Eye_Irritation_In_Vitro->Eye_Irritation_In_Vivo If inconclusive or required Repeated_Dose_Toxicity Repeated Dose Toxicity (28-day/90-day) Acute_Oral_Toxicity->Repeated_Dose_Toxicity Based on risk assessment Acute_Dermal_Toxicity Acute_Dermal_Toxicity Carcinogenicity Carcinogenicity Repeated_Dose_Toxicity->Carcinogenicity Reproductive_Toxicity Reproductive_Toxicity Repeated_Dose_Toxicity->Reproductive_Toxicity

Caption: A tiered approach to the toxicological evaluation of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for key toxicological assays, based on OECD guidelines. These protocols provide a self-validating system for assessing the toxicity of this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to estimate the acute oral toxicity of a substance with the use of fewer animals compared to traditional LD50 tests.[10]

Principle: The test involves administering the substance at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals. The initial dose is selected based on a preliminary sighting study.[10]

Methodology:

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the starting dose for the main study.

  • Main Study:

    • A group of animals (typically 5 females, as they are often more sensitive) is dosed with the selected starting dose.[10]

    • If no mortality is observed, the next higher fixed dose is used in another group of animals.

    • If mortality is observed, the next lower fixed dose is used.

    • This process is continued until the dose causing evident toxicity or no more than one death is identified.

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.[10]

  • Data Analysis: The results are used to classify the substance according to the GHS for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method provides a humane alternative to in vivo skin irritation testing.[11]

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is then measured to assess the irritant potential.[11]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[12]

  • Test Substance Application: A defined amount of this compound is applied to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 24-42 hours).[12]

  • Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

  • Data Analysis: The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[11]

OECD_439_Workflow Start Start Equilibrate_RhE Equilibrate RhE Tissues Start->Equilibrate_RhE Apply_Substance Apply Test Substance Equilibrate_RhE->Apply_Substance Incubate_Expose Expose (e.g., 60 min) Apply_Substance->Incubate_Expose Rinse_Incubate Rinse & Post-Incubate (e.g., 24h) Incubate_Expose->Rinse_Incubate MTT_Assay Perform MTT Assay Rinse_Incubate->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability Classify Classify Measure_Viability->Classify Irritant Irritant (≤50% Viability) Classify->Irritant Yes Non_Irritant Non-Irritant (>50% Viability) Classify->Non_Irritant No End End Irritant->End Non_Irritant->End

Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test is conducted when in vitro data is not sufficient for classification. A weight-of-evidence approach, including data from skin irritation studies, should be used to justify the need for this test.[13]

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[14]

Methodology:

  • Animal Selection and Preparation: Healthy young adult albino rabbits are used. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[13]

  • Test Substance Application: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.[15]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] If irritation persists, observations may continue for up to 21 days.[16]

  • Scoring: Ocular lesions are scored according to a standardized system for the cornea (opacity), iris, and conjunctiva (redness and chemosis).[15]

  • Data Analysis: The scores are used to classify the substance based on the severity and reversibility of the eye damage.

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

This is a widely used in vitro test for identifying substances that can cause gene mutations.[17]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.[17]

Methodology:

  • Strain Selection: A standard set of bacterial strains is used to detect different types of point mutations.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

  • Exposure: The test substance is incubated with the bacterial strains at a range of concentrations.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid and incubated for 48-72 hours.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Conclusion and Future Directions

The available toxicological data for this compound is limited, with the primary established hazards being skin, eye, and respiratory irritation.[5] While structure-activity relationships with other pyridine derivatives suggest potential for oxidative stress-mediated toxicity,[6] a comprehensive toxicological profile is lacking. There is a critical need for further research to address the significant data gaps in acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

The experimental protocols outlined in this guide, based on OECD guidelines, provide a clear and scientifically rigorous framework for generating the necessary data to perform a thorough risk assessment. For drug development professionals, understanding these data gaps is crucial. If this compound is to be considered as a scaffold for new chemical entities, a full toxicological characterization is not just a regulatory requirement but a fundamental aspect of responsible drug design. The insights gained from such studies will be invaluable in ensuring the safety of this compound in both research and potential future applications.

References

Methodological & Application

The Versatile Precursor: A Guide to the Synthesis of Novel Compounds from 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Pyridine Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive compounds and functional materials. Among the myriad of substituted pyridines, 2-Acetyl-4-methylpyridine stands out as a particularly versatile and valuable precursor. Its unique arrangement of a reactive acetyl group and a nucleophilic pyridine ring, modified by an electron-donating methyl group, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and protocols for the synthesis of a range of novel compounds. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices, and provide practical, field-proven methodologies for researchers, scientists, and professionals in drug development.

The strategic placement of the acetyl group at the 2-position allows for facile enolate formation, making the adjacent methyl protons acidic and amenable to a variety of condensation and alkylation reactions. The pyridine nitrogen, in turn, can act as a directing group, a ligand for metal catalysis, or a basic site to modulate reactivity. This duality of function makes this compound a powerful tool in the synthetic chemist's arsenal.

This document will explore several key synthetic pathways originating from this compound, including:

  • The Kröhnke Pyridine Synthesis for the construction of highly functionalized terpyridines.

  • The Claisen-Schmidt Condensation to yield chalcones, which are precursors to a multitude of heterocyclic systems.

  • The Mannich Reaction for the synthesis of novel β-aminoketones.

  • Direct Alkylation of the acetyl group to introduce diverse side chains.

  • Synthesis of Various Heterocyclic Systems , including pyrazolines and pyrimidines.

For each of these transformations, we will provide detailed, step-by-step protocols, discuss the underlying mechanisms, and present characterization data for the resulting novel compounds.

Core Synthetic Transformations and Protocols

The Kröhnke Pyridine Synthesis: A Gateway to Functionalized Terpyridines

The Kröhnke pyridine synthesis is a powerful and convergent method for the preparation of substituted pyridines. A significant application of this reaction is the synthesis of 2,2':6',2''-terpyridines, which are highly sought-after tridentate ligands in coordination chemistry and materials science. The reaction of this compound with an α,β-unsaturated ketone in the presence of an ammonia source leads to the formation of a central pyridine ring, flanked by two existing pyridine rings.

Mechanism in Brief: The reaction proceeds through a Michael addition of the enolate of this compound to an α,β-unsaturated carbonyl compound (a chalcone), forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes cyclization with ammonia, followed by dehydration and aromatization to yield the terpyridine scaffold.

Protocol 1: One-Pot Synthesis of 4'-(4-methoxyphenyl)-4,4''-dimethyl-2,2':6',2''-terpyridine

This one-pot procedure is an efficient method for the synthesis of a substituted terpyridine.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Aqueous Ammonia (NH₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) in methanol.

  • To this solution, add 4-methoxybenzaldehyde (1 equivalent).

  • Add potassium hydroxide pellets (1.2 equivalents) to the mixture.

  • Finally, add a concentrated aqueous ammonia solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Upon cooling to room temperature, a precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

ReactantMolecular Weight ( g/mol )MolesEquivalents
This compound135.160.022.0
4-Methoxybenzaldehyde136.150.011.0
Potassium Hydroxide (85%)56.110.0241.2
Aqueous Ammonia (25%)17.03Excess-

Visualization of Kröhnke Pyridine Synthesis Workflow

Krohnke_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction Reactant1 This compound (2 eq) Chalcone_Formation In situ Chalcone Formation Reactant1->Chalcone_Formation Michael_Addition Michael Addition Reactant1->Michael_Addition Reactant2 Aromatic Aldehyde (1 eq) Reactant2->Chalcone_Formation Base Base (e.g., KOH) Base->Chalcone_Formation Ammonia Ammonia Source Cyclization Cyclization & Aromatization Ammonia->Cyclization Chalcone_Formation->Michael_Addition Michael_Addition->Cyclization Product Substituted Terpyridine Cyclization->Product

Caption: Workflow for the one-pot Kröhnke synthesis of terpyridines.

Claisen-Schmidt Condensation: Crafting Chalcones as Versatile Intermediates

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is particularly useful for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are valuable precursors for a wide range of heterocyclic compounds, including pyrazolines, pyrimidines, and flavonoids. The acetyl group of this compound readily undergoes this condensation with various aromatic aldehydes.

Mechanism in Brief: A strong base deprotonates the α-carbon of this compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.

Protocol 2: Synthesis of (E)-1-(4-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

This protocol details the synthesis of a chalcone derivative with potential biological activity.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the ethanolic solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • A precipitate will form during the reaction. After completion, pour the reaction mixture into crushed ice.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove excess base, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

ReactantMolecular Weight ( g/mol )MolesEquivalents
This compound135.160.011.0
4-Nitrobenzaldehyde151.120.011.0
Sodium Hydroxide40.00Excess-

Visualization of Claisen-Schmidt Condensation

Claisen_Schmidt cluster_reactants Reactants cluster_mechanism Mechanism Ketone This compound Enolate Enolate Formation Ketone->Enolate Aldehyde Aromatic Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base (e.g., NaOH) Base->Enolate Enolate->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Product Chalcone Dehydration->Product

Caption: Mechanism of the Claisen-Schmidt condensation to form chalcones.

The Mannich Reaction: Synthesizing β-Aminoketones

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (in this case, this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[2] The product, a β-aminoketone known as a Mannich base, is a valuable scaffold in medicinal chemistry due to its prevalence in many natural products and pharmaceuticals.[3]

Mechanism in Brief: The reaction begins with the formation of an Eschenmoser's salt-like iminium ion from the amine and formaldehyde. The enol form of this compound then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone.

Protocol 3: Synthesis of 1-(4-methylpyridin-2-yl)-3-(dimethylamino)propan-1-one

This protocol describes the synthesis of a Mannich base from this compound.

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), dimethylamine hydrochloride (1.1 equivalents), and paraformaldehyde (1.2 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

ReactantMolecular Weight ( g/mol )MolesEquivalents
This compound135.160.011.0
Dimethylamine hydrochloride81.540.0111.1
Paraformaldehyde(30.03)n0.0121.2
Direct Alkylation of the Acetyl Group

The α-protons of the acetyl group in this compound are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce a wide range of substituents at the α-position.

Mechanism in Brief: LDA, a sterically hindered strong base, deprotonates the α-carbon of the acetyl group to generate a lithium enolate. This nucleophilic enolate then participates in an S(_N)2 reaction with an alkyl halide, resulting in the formation of a new C-C bond.

Protocol 4: α-Ethylation of this compound

This protocol details the introduction of an ethyl group to the acetyl moiety.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF to the flask and cool it to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) to the cold THF.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Add the solution of this compound dropwise to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ReactantMolecular Weight ( g/mol )MolesEquivalents
This compound135.160.011.0
LDA107.120.0111.1
Ethyl iodide155.970.0121.2

Visualization of α-Alkylation Workflow

Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Sequence Ketone This compound Enolate_Formation Enolate Formation Ketone->Enolate_Formation Base LDA (-78 °C) Base->Enolate_Formation Alkyl_Halide Alkyl Halide (e.g., EtI) Alkylation_Step SN2 Alkylation Alkyl_Halide->Alkylation_Step Enolate_Formation->Alkylation_Step Workup Aqueous Workup Alkylation_Step->Workup Product α-Alkylated Ketone Workup->Product

Caption: Workflow for the α-alkylation of this compound.

Synthesis of Other Bioactive Heterocycles

The derivatives of this compound, particularly the chalcones, are excellent starting materials for the synthesis of a variety of other heterocyclic systems with potential biological activity.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Chalcones readily undergo cyclization with hydrazine derivatives to form pyrazolines.[4]

Protocol 5: Synthesis of a Pyrazoline Derivative from a Chalcone

This protocol describes the conversion of a chalcone to a pyrazoline.

Materials:

  • (E)-1-(4-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (from Protocol 2)

  • Hydrazine hydrate

  • Glacial acetic acid (catalyst)

  • Ethanol

Procedure:

  • Suspend the chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the suspension.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Wash the solid product with cold water and a small amount of cold ethanol.

  • Recrystallize the crude pyrazoline from a suitable solvent (e.g., ethanol).

ReactantMolecular Weight ( g/mol )MolesEquivalents
(E)-1-(4-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one268.260.0051.0
Hydrazine hydrate (64-65% N₂H₄)50.060.0061.2

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids and many bioactive molecules. Chalcones can be used as three-carbon synthons to construct the pyrimidine ring by reacting with amidine, guanidine, or urea.[5]

Protocol 6: Synthesis of a Pyrimidine Derivative from a Chalcone

This protocol outlines the synthesis of a pyrimidine from a chalcone intermediate.

Materials:

  • (E)-1-(4-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (from Protocol 2)

  • Guanidine hydrochloride

  • Sodium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with dilute hydrochloric acid.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

ReactantMolecular Weight ( g/mol )MolesEquivalents
(E)-1-(4-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one268.260.0051.0
Guanidine hydrochloride95.530.00751.5
Sodium hydroxide40.000.012.0

Characterization of Novel Compounds

The structural elucidation of the newly synthesized compounds is crucial for confirming their identity and purity. The following tables provide typical characterization data for derivatives of this compound.

Table of Typical ¹H NMR and ¹³C NMR Data for a Chalcone Derivative

(E)-1-(4-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Proton (¹H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Carbon (¹³C)Chemical Shift (δ, ppm)
Py-H3~8.60d~4.5C=O~189.0
Py-H5~7.40s-~144.0
Py-H6~7.30d~4.5~122.0
CH= (α-H)~7.80d~15.5Py-C2~153.0
CH= (β-H)~8.20d~15.5Py-C3~121.0
Ar-H (ortho to NO₂)~8.30d~8.5Py-C4~148.0
Ar-H (meta to NO₂)~7.90d~8.5Py-C5~124.0
Py-CH₃~2.40s-Py-C6~149.0
Ar-C1~140.0
Ar-C (ortho)~129.0
Ar-C (meta)~124.0
Ar-C (ipso)~148.0
Py-CH₃~21.0

Table of Typical Mass Spectrometry Fragmentation Data

The mass spectrum of this compound derivatives typically shows a prominent molecular ion peak (M⁺). Common fragmentation patterns involve the cleavage of the acetyl group and fragmentation of the pyridine ring.

Compound ClassTypical Fragmentation PathwaysKey Fragment Ions (m/z)
This compoundLoss of a methyl radical from the acetyl group. Loss of the entire acetyl group. Cleavage of the pyridine ring.[M-15]⁺ (loss of •CH₃), [M-43]⁺ (loss of •COCH₃), fragments corresponding to the substituted pyridine ring.
Chalcone DerivativesCleavage at the α,β-unsaturated ketone system. Retro-Diels-Alder type fragmentation. Loss of substituents on the aromatic rings.[M-Ar]⁺, [M-Py]⁺, fragments corresponding to the substituted benzoyl and styryl moieties.
Pyrazoline DerivativesRetro-synthetic cleavage to the chalcone precursor. Loss of N₂. Fragmentation of the pyridine and other aromatic rings.[M-28]⁺ (loss of N₂), fragments corresponding to the chalcone precursor and its fragments.

Conclusion: A Versatile Scaffold for Future Discovery

This compound has demonstrated its immense value as a versatile and accessible building block for the synthesis of a diverse array of novel compounds. This guide has provided a detailed overview of several key synthetic transformations, complete with practical protocols and mechanistic insights. The ability to readily construct complex molecular architectures such as terpyridines, chalcones, β-aminoketones, and various other heterocyclic systems underscores the importance of this precursor in modern drug discovery and materials science. The presented protocols are designed to be robust and adaptable, providing a solid foundation for researchers to explore the vast chemical space accessible from this remarkable starting material. As the demand for novel chemical entities with tailored properties continues to grow, the strategic application of versatile precursors like this compound will undoubtedly play a pivotal role in driving innovation and discovery.

References

2-Acetyl-4-methylpyridine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Pyridine

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of approved therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make it a cornerstone for medicinal chemists.[1] Within this important class of heterocycles, 2-acetyl-4-methylpyridine emerges as a particularly valuable building block. Its strategic placement of a reactive acetyl group and a modulating methyl group on the pyridine core provides a versatile platform for the synthesis of complex molecular architectures, especially in the realm of targeted therapies such as kinase inhibitors.

This technical guide offers an in-depth exploration of this compound as a key starting material in medicinal chemistry. We will delve into its intrinsic properties, showcase its application in the synthesis of biologically active molecules, and provide detailed protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their quest for novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference(s)
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.17 g/mol [2]
CAS Number 59576-26-0[2]
Appearance Clear, slight yellow to yellow liquid or solid
Melting Point 30-34 °C[2]
Boiling Point 95-97 °C at 15 Torr
Purity ≥ 98% (GC) is commercially available
Storage Store at 0-8°C

Safety and Handling: this compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Rationale for Employing this compound in Drug Design

The utility of this compound in medicinal chemistry is not arbitrary; it is a result of the specific functionalities and their arrangement on the pyridine ring.

The 2-Acetyl Group: A Gateway to Diverse Functionality

The acetyl group at the 2-position is a versatile synthetic handle, enabling a wide array of chemical transformations:

  • Condensation Reactions: The carbonyl group readily participates in aldol and Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are precursors to various heterocyclic systems.

  • Formation of Heterocycles: The acetyl group can be a key component in the construction of fused ring systems, such as pyrimidines and pyridopyrimidines, which are common cores in kinase inhibitors.

  • Reductive Amination: The ketone can be converted to an amine, providing a vector for introducing diverse side chains.

  • Formation of Imines and Oximes: The carbonyl group can be readily converted to imines, oximes, and other derivatives, which can act as key pharmacophoric elements or be further functionalized.

The 4-Methyl Group: A Subtle but Significant Modulator

The methyl group at the 4-position, while seemingly simple, plays a crucial role in fine-tuning the properties of the final drug candidate:

  • Steric Influence: The methyl group can provide beneficial steric interactions within a target's binding pocket, enhancing potency and selectivity.

  • Improved Physicochemical Properties: The addition of a methyl group can favorably impact a molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved oral bioavailability.[3]

  • Blocking Metabolic Sites: In some cases, a methyl group can block a potential site of metabolism, increasing the metabolic stability and half-life of a drug.

The Pyridine Core: A Privileged Scaffold

The pyridine ring itself imparts several advantageous properties:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly the hinge region of kinases.

  • Aromatic Interactions: The aromatic ring can engage in π-stacking and other non-covalent interactions with amino acid residues in the target protein.

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to a benzene ring.[1]

Application in Kinase Inhibitor Synthesis: A Representative Workflow

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, with the amino group forming key hydrogen bonds with the kinase hinge region. This compound can be a valuable precursor for the synthesis of such inhibitors.

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor starting from this compound.

G A This compound B Oxime Formation A->B NH2OH C Beckmann Rearrangement B->C PCl5, TsCl, etc. D 2-Amino-4-methylpyridine Derivative C->D E Halogenation (e.g., Bromination) D->E NBS, Br2 F 2-Amino-5-bromo-4-methylpyridine E->F G Suzuki-Miyaura Coupling F->G Ar-B(OH)2, Pd catalyst H Kinase Inhibitor Scaffold G->H I Further Functionalization H->I Coupling, amidation, etc. J Final Kinase Inhibitor I->J

Caption: Conceptual workflow for kinase inhibitor synthesis.

Detailed Protocols

The following protocols are representative examples of key transformations that can be performed on this compound and its derivatives. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 2-Amino-4-methylpyridine via Beckmann Rearrangement (A Representative Protocol)

This protocol describes a common method to convert an acetylpyridine to an aminopyridine, a crucial step in preparing many kinase inhibitor scaffolds.

Objective: To synthesize 2-amino-4-methylpyridine from this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Appropriate solvents (e.g., ethanol, water, diethyl ether)

  • Standard laboratory glassware for synthesis and workup

Procedure:

  • Oxime Formation:

    • Dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide.

    • To this solution, add this compound and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • The resulting oxime can be isolated by filtration or extraction.

  • Beckmann Rearrangement:

    • Dissolve the dried oxime in an appropriate solvent (e.g., diethyl ether, THF).

    • Cool the solution in an ice bath and slowly add a rearranging agent such as phosphorus pentachloride or thionyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Hydrolysis and Workup:

    • The resulting amide intermediate is then hydrolyzed under acidic or basic conditions to yield 2-amino-4-methylpyridine.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Amino-5-bromo-4-methylpyridine Derivative (A Representative Protocol)

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a brominated aminopyridine derivative with a boronic acid, a key C-C bond-forming reaction in the synthesis of many kinase inhibitors.

Objective: To synthesize a 2-amino-4-methyl-5-arylpyridine derivative.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (synthesized from 2-amino-4-methylpyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add 2-amino-5-bromo-4-methylpyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The successful formation of the C-C bond and the purity of the final product should be confirmed by NMR and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates key points of diversification on a hypothetical kinase inhibitor scaffold derived from this compound and their potential impact on biological activity.

SAR cluster_0 Kinase Inhibitor Scaffold Scaffold Core Scaffold (derived from this compound) R1 R1 Group (e.g., from Suzuki Coupling) Scaffold->R1 Occupies hydrophobic pocket Impacts selectivity R2 R2 Group (Modification of amino group) Scaffold->R2 Interacts with hinge region Modulates potency R3 R3 Group (e.g., from further functionalization) Scaffold->R3 Solvent-exposed region Affects solubility and PK properties

References

Quantitative Analysis of 2-Acetyl-4-methylpyridine: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetyl-4-methylpyridine is a key heterocyclic compound utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a pyridine ring substituted with an acetyl and a methyl group, imparts specific physicochemical properties that are critical to its reactivity and function in synthetic pathways. The molecular formula of this compound is C8H9NO, and its molar mass is 135.17 g/mol .[2] Accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final products. This involves monitoring its purity, identifying and quantifying any impurities, and determining its concentration in various sample matrices.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound using two of the most robust and widely employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the technical expertise and practical insights required to implement these methods effectively. The protocols described herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. These properties dictate the choice of analytical technique, sample preparation procedures, and chromatographic conditions.

PropertyValueSource
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
Melting Point 30-34 °C (lit.)
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents such as methanol, ethanol, and acetonitrile.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.[3]

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic and moderately polar analytes through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of the elution strength. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and peak shape. The phosphate buffer maintains a constant pH, which is crucial for the consistent ionization state of the analyte and, consequently, reproducible retention times. UV detection is chosen due to the presence of the pyridine ring, which contains a chromophore that absorbs UV light, enabling sensitive detection.[3][4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_start Start stock Prepare Stock Solution (1 mg/mL in Diluent) prep_start->stock standards Prepare Calibration Standards (Serial Dilution) stock->standards sample Prepare Sample Solution (Target Concentration in Diluent) stock->sample filter Filter all solutions (0.45 µm Syringe Filter) standards->filter sample->filter hplc_system Equilibrate HPLC System with Mobile Phase filter->hplc_system inject Inject Standards & Samples hplc_system->inject run Chromatographic Run (Isocratic Elution) inject->run detect UV Detection run->detect integrate Integrate Peak Areas detect->integrate calibration Construct Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Quantify Analyte in Sample (Interpolation) calibration->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Protocol for RP-HPLC Analysis

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.

2. Reagent and Sample Preparation:

  • Diluent: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the diluent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.[5]

3. System Suitability:

Before commencing the analysis, perform a system suitability test (SST) to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 10 µg/mL) six times and evaluate the following parameters:

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • After each injection, allow the chromatogram to run for a sufficient time to ensure the elution of the analyte and any potential impurities.

5. Data Analysis and Quantification:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.999.[1]

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Representative Performance Characteristics (for analogous compounds)

The following table summarizes typical performance characteristics for the HPLC analysis of structurally similar pyridine derivatives. These values should be established specifically for this compound during method validation.[1]

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL

Gas Chromatography (GC) Method

Gas chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively low melting point, GC coupled with a Flame Ionization Detector (FID) offers high sensitivity and efficiency.[3]

Causality Behind Experimental Choices

A capillary column with a polar stationary phase (e.g., a wax-type column) is chosen to provide good separation of the analyte from potential impurities based on differences in polarity and boiling point. The use of a split injection mode prevents column overloading and ensures sharp peaks, which is crucial for accurate quantification. The temperature programming of the oven allows for the efficient separation of compounds with different volatilities. The FID is a highly sensitive detector for organic compounds and provides a linear response over a wide concentration range, making it ideal for quantitative analysis.[4]

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification prep_start Start stock Prepare Stock Solution (1 mg/mL in Solvent) prep_start->stock standards Prepare Calibration Standards (Serial Dilution) stock->standards sample Prepare Sample Solution (Target Concentration in Solvent) stock->sample gc_system Equilibrate GC System standards->gc_system sample->gc_system inject Inject Standards & Samples (Split Injection) gc_system->inject run Chromatographic Run (Temperature Program) inject->run detect FID Detection run->detect integrate Integrate Peak Areas detect->integrate calibration Construct Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Quantify Analyte in Sample (Interpolation) calibration->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by GC.

Detailed Protocol for GC-FID Analysis

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column such as a Stabilwax-DB (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.[4]

  • Detector Temperature: 280 °C.[4]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[4]

  • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.[4]

2. Reagent and Sample Preparation:

  • Solvent: Use a high-purity volatile solvent such as dichloromethane or methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to cover the desired concentration range.

  • Sample Solution: Accurately weigh a suitable amount of the sample and dissolve it in the solvent to achieve a final concentration within the calibration range.

3. System Suitability:

Inject the working standard solution (e.g., 10 µg/mL) six times and evaluate the following parameters:

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Resolution (from nearest peak) > 2.0
% RSD of Peak Area ≤ 2.0%

4. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the solvent as a blank to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the sample solutions.

5. Data Analysis and Quantification:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). The R² value should be > 0.999.[1]

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Representative Performance Characteristics (for analogous compounds)

The following table summarizes typical performance characteristics for the GC analysis of structurally similar pyridine derivatives. These values should be established specifically for this compound during method validation.[1]

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL

Method Validation

Both the HPLC and GC methods described in this guide must be fully validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure they are suitable for their intended purpose.[6] The validation process should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- pH of the mobile phase is too close to the pKa of the analyte (HPLC)- Replace the column- Dissolve the sample in the mobile phase- Adjust the mobile phase pH
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate (HPLC)- Fluctuation in oven temperature or carrier gas flow rate (GC)- Ensure proper mixing and degassing of the mobile phase- Check the pump for leaks- Verify oven temperature and carrier gas flow rate
No Peaks or Very Small Peaks - Injection issue- Detector malfunction- Sample concentration is too low- Check the autosampler and syringe- Verify detector settings and lamp/flame status- Prepare a more concentrated sample
Ghost Peaks - Carryover from previous injections- Contaminated solvent or mobile phase- Implement a needle wash step- Inject a blank after a high concentration sample- Use high-purity solvents

Conclusion

The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, the presence of potential impurities, and the available instrumentation. It is imperative that any method chosen is fully validated in accordance with ICH guidelines to ensure the generation of accurate and defensible data, which is critical for quality control and regulatory compliance in the pharmaceutical and agrochemical industries.

References

Application Notes & Protocols: Strategic Use of 2-Acetyl-4-methylpyridine in Claisen-Schmidt Condensation Reactions for the Synthesis of Novel Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chalcones and the Role of 2-Acetyl-4-methylpyridine

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a pivotal class of compounds in medicinal chemistry and drug development.[1] These α,β-unsaturated ketones are precursors in the biosynthesis of flavonoids and exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The biological versatility of chalcones stems from the reactive keto-ethylenic group, which can interact with various biological targets.[2]

The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, providing a robust and versatile method for reacting an aromatic ketone with an aromatic aldehyde.[2][4] The strategic selection of substituted reactants is crucial for tuning the physicochemical and pharmacological properties of the resulting chalcones. This compound, an aromatic ketone featuring a pyridine ring, is a particularly valuable building block in this context.[5][6] The incorporation of the pyridine moiety can enhance the pharmacological profile of the resulting chalcones, potentially leading to novel therapeutic agents.[7] This document provides a detailed guide for researchers on the effective utilization of this compound in Claisen-Schmidt condensation reactions.

Mechanism of the Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:[2]

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetyl group of this compound. This deprotonation results in the formation of a resonance-stabilized enolate ion.[2][8]

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. A key feature of the Claisen-Schmidt reaction is the use of an aromatic aldehyde that lacks α-hydrogens, thereby preventing self-condensation.[9][10]

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate, also known as an aldol adduct.[2]

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone.[2] This dehydration step is typically rapid and drives the reaction to completion.

Experimental Workflow and Protocols

A successful Claisen-Schmidt condensation requires careful consideration of reaction conditions to maximize yield and purity. The following sections detail a standard protocol and a greener, solvent-free alternative.

Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol

This protocol is a widely adopted method for chalcone synthesis.[2][11]

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH), 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[2]

  • Initiation of Reaction: While stirring, slowly add the aqueous NaOH solution to the flask. The reaction is often exothermic, and the formation of a precipitate may be observed.[12]

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[11][12] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[11][12] Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the crude chalcone product.[12]

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[9][13] The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly protocol offers advantages such as reduced solvent waste, shorter reaction times, and often simpler product isolation.[9]

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and pestle

  • Cold water

Procedure:

  • Reactant Preparation: In a mortar, combine this compound and solid NaOH.

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.[9]

  • Reagent Addition: Add the substituted aromatic aldehyde to the mortar.

  • Reaction: Continue to grind the mixture vigorously. The solid mixture will often transform into a thick, colored paste and may subsequently solidify again. The reaction is typically complete within 5-15 minutes.[9]

  • Isolation and Purification: Transfer the solid product to a beaker and add cold water to dissolve the NaOH.[9] Collect the crude chalcone by suction filtration and wash it thoroughly with water until the filtrate is neutral.[9]

Data Presentation: Optimizing Reaction Conditions

The yield of the Claisen-Schmidt condensation can be influenced by various factors, including the choice of catalyst, solvent, and reaction time. The following table summarizes representative data for the synthesis of chalcones derived from 2-acetylpyridine, a closely related analog of this compound.

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeNaOHWaterOvernight-[11]
22-hydroxybenzaldehydeNaOHWaterOvernight-[11]
34-methoxybenzaldehydeNaOHWaterOvernight-[11]
44-nitrobenzaldehydeNaOHWaterOvernight-[11]

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of chalcones using this compound in a Claisen-Schmidt condensation.

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants This compound + Aromatic Aldehyde Mixing Mixing and Stirring (Room Temperature) Reactants->Mixing Solvent Ethanol Solvent->Mixing Base Aqueous NaOH Base->Mixing TLC TLC Monitoring Mixing->TLC Progress Check Quench Pour into Ice/Water TLC->Quench Reaction Complete Acidify Acidify with HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallization (e.g., Ethanol) Filter->Recrystallize Dry Drying Recrystallize->Dry Characterize Characterization (NMR, IR, MP) Dry->Characterize Final_Product Pure Chalcone Characterize->Final_Product

Caption: A logical workflow for the synthesis and purification of chalcones.

Troubleshooting and Optimization

Several challenges may arise during the Claisen-Schmidt condensation. Here are some common issues and their solutions:

  • Low Yield:

    • Incomplete Reaction: Extend the reaction time or consider gentle heating to drive the reaction to completion.

    • Side Reactions: The Cannizzaro reaction, a disproportionation of the aldehyde, can occur under strongly basic conditions.[9] Using a milder base or lower temperatures can mitigate this.

    • Product Precipitation: If the chalcone product is insoluble in the reaction solvent, it may precipitate and hinder the reaction.[9] Increasing the solvent volume or switching to a more suitable solvent can help.

  • Formation of Byproducts:

    • Self-Condensation of Ketone: While less common with aromatic ketones, it can be minimized by slowly adding the ketone to the mixture of the aldehyde and base.[14]

    • Michael Addition: The chalcone product can act as a Michael acceptor, leading to the formation of adducts.[14] This can be minimized by controlling the stoichiometry and reaction time.

Applications in Drug Development

Chalcones derived from heteroaromatic ketones like this compound are of significant interest in drug discovery.[7] The pyridine ring can act as a hydrogen bond acceptor and participate in various interactions with biological targets. The versatility of the Claisen-Schmidt condensation allows for the creation of large libraries of chalcone analogs by varying the aromatic aldehyde.[2] This facilitates structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity for various therapeutic targets.[2]

Conclusion

The Claisen-Schmidt condensation is a powerful and adaptable tool for the synthesis of chalcones. The use of this compound as a key building block provides a gateway to novel heterocyclic chalcones with significant potential in drug development. By understanding the reaction mechanism, optimizing reaction conditions, and effectively troubleshooting potential issues, researchers can efficiently synthesize a diverse range of chalcone derivatives for biological evaluation.

References

Application Notes and Protocols for the Synthesis of Pyridyl Chalcones from 2-Acetyl-4-methylpyridine and Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridyl Chalcones in Medicinal Chemistry

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds of significant interest in medicinal chemistry.[1] The incorporation of a pyridine moiety into the chalcone scaffold has been shown to enhance a wide range of pharmacological activities. These synthetic derivatives are being actively investigated for their potential as antioxidant, antimalarial, anticancer, anti-inflammatory, and antitubercular agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of pyridyl chalcones through the reaction of 2-acetyl-4-methylpyridine with various aromatic aldehydes, a process commonly known as the Claisen-Schmidt condensation.

Theoretical Background: The Claisen-Schmidt Condensation

The reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen is known as the Claisen-Schmidt condensation.[3] This reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds and is particularly effective for synthesizing α,β-unsaturated ketones.[4]

In the context of this application, this compound provides the enolizable ketone, while a variety of aromatic aldehydes serve as the electrophilic partner. The reaction is typically base-catalyzed, with common bases including potassium hydroxide (KOH) and sodium hydroxide (NaOH).[5] The mechanism proceeds through the deprotonation of the α-carbon of the acetyl group, forming an enolate which then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable trans-chalcone.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone This compound enolate Enolate ketone->enolate Deprotonation base Base (e.g., OH-) base->enolate water H2O enolate->water enolate2 Enolate enolate->enolate2 alkoxide Alkoxide Intermediate enolate2->alkoxide Attack on carbonyl aldehyde Aromatic Aldehyde aldehyde->alkoxide alkoxide2 Alkoxide Intermediate alkoxide->alkoxide2 aldol Aldol Adduct alkoxide2->aldol water2 H2O water2->aldol Protonation base2 Base (e.g., OH-) aldol->base2 aldol2 Aldol Adduct aldol->aldol2 chalcone Pyridyl Chalcone (α,β-unsaturated ketone) aldol2->chalcone -H2O base3 Base (e.g., OH-) base3->chalcone water3 H2O chalcone->water3

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis, purification, and characterization of pyridyl chalcones. Optimization may be necessary depending on the specific aromatic aldehyde used.

General Protocol for the Synthesis of Pyridyl Chalcones

This procedure is adapted from established methodologies for Claisen-Schmidt condensations.[1][6][7]

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (e.g., a 40% aqueous solution or solid pellets)[8]

  • Stir plate and stir bar

  • Reaction flask (e.g., round-bottom flask or Erlenmeyer flask)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a suitable reaction flask, dissolve equimolar quantities of this compound and the chosen aromatic aldehyde in a minimal amount of ethanol or methanol.

  • Catalyst Addition: To the stirred solution, add the base catalyst. If using an aqueous solution of NaOH or KOH, add it dropwise. If using solid pellets, add one pellet.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][5] Reactions are often left to stir for several hours to overnight.[1][7]

  • Precipitation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing cold water or crushed ice.[7][8] This will cause the crude chalcone product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water, followed by a small amount of a non-polar solvent like diethyl ether or n-hexane to remove any unreacted aldehyde.[1]

  • Drying: Allow the crude product to air dry or dry it in a desiccator.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying the synthesized chalcones.[5]

Materials:

  • Crude chalcone product

  • Suitable recrystallization solvent (e.g., ethanol, methanol)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified crystals to a constant weight.

Characterization Techniques

The identity and purity of the synthesized chalcones should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the product.[1]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule by observing the chemical shifts and coupling constants of the protons.[1][7] The two olefinic protons of the α,β-unsaturated system typically appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration.[9]

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ketone (typically around 1660-1685 cm⁻¹) and the C=C stretch of the alkene.[1][7]

    • MS (Mass Spectrometry): To determine the molecular weight of the compound.[1]

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of aromatic aldehyde significantly influences the reaction yield and the properties of the resulting chalcone. The following table summarizes typical outcomes for the reaction of this compound with various aldehydes.

Aromatic AldehydeCatalystSolventReaction TimeTypical Yield (%)
BenzaldehydeNaOHWaterOvernight66%[7]
4-MethoxybenzaldehydeNaOHWaterOvernight61%[7]
2-HydroxybenzaldehydeNaOHWaterOvernight77%[7]
Pyridine-2-carbaldehydeKOHEthanol3 hours (heated)High[8]
Various substituted benzaldehydesKOHEthanol24 hours (RT)37-68%[1]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction mixture.[8] The choice of base and solvent can also be critical; exploring different combinations may improve the outcome.[10]

  • Oily Product: If the product does not precipitate as a solid, it may be an oil. In such cases, purification by column chromatography on silica gel is the recommended method.[5]

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider adding more catalyst or extending the reaction time.

Applications in Drug Discovery

Pyridyl chalcones are versatile scaffolds for the development of new therapeutic agents. Their biological activities are often attributed to their ability to interact with various biological targets.

Drug_Discovery_Applications cluster_applications Therapeutic Potential Pyridyl_Chalcones Pyridyl Chalcones Anticancer Anticancer Agents Pyridyl_Chalcones->Anticancer Antitubercular Antitubercular Agents Pyridyl_Chalcones->Antitubercular Antioxidant Antioxidant Agents Pyridyl_Chalcones->Antioxidant Anti_inflammatory Anti-inflammatory Agents Pyridyl_Chalcones->Anti_inflammatory Antimalarial Antimalarial Agents Pyridyl_Chalcones->Antimalarial

Caption: Therapeutic applications of pyridyl chalcones.

Conclusion

The Claisen-Schmidt condensation of this compound with aromatic aldehydes is a robust and versatile method for synthesizing a diverse library of pyridyl chalcones. These compounds serve as valuable intermediates in organic synthesis and as promising lead structures in drug discovery. The protocols and insights provided in this guide are intended to facilitate the efficient synthesis and exploration of this important class of molecules.

References

The Strategic Application of 2-Acetyl-4-methylpyridine in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Role of Pyridine Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with potent and novel mechanisms of action. Among the privileged scaffolds in medicinal chemistry, the pyridine ring is a cornerstone due to its presence in numerous natural products and FDA-approved drugs.[1][2][] Its unique electronic properties, ability to form hydrogen bonds, and capacity to improve the solubility of molecules make it an attractive starting point for drug design.[1][2][] This application note explores the utility of a key pyridine-based building block, 2-Acetyl-4-methylpyridine, in the synthesis of diverse heterocyclic compounds with significant antimicrobial potential. We will delve into the synthetic rationale, provide detailed experimental protocols, and present data that underscores the versatility of this synthon in generating next-generation antimicrobial agents.

Core Synthetic Strategies: Leveraging the Reactivity of this compound

The reactivity of this compound is primarily centered around its acetyl group, which provides a handle for a variety of chemical transformations. The methyl group at the 4-position can also be functionalized, but for the purpose of generating diverse antimicrobial scaffolds, the acetyl group is the key player. Two primary synthetic pathways have proven to be particularly fruitful: the synthesis of chalcones via Claisen-Schmidt condensation and the subsequent cyclization of these intermediates into various five- and six-membered heterocyclic systems.

The Gateway Intermediate: Synthesis of Chalcones

The Claisen-Schmidt condensation is a robust and reliable method for forming carbon-carbon bonds and is the foundational step in many of our synthetic strategies.[4][5][6] This base-catalyzed reaction involves the condensation of an enolate, generated from the acetyl group of this compound, with an aromatic aldehyde. The resulting α,β-unsaturated ketone, commonly known as a chalcone, is a biologically active molecule in its own right and serves as a versatile precursor for further heterocyclic synthesis.[5][7][8]

The rationale behind this initial step is twofold. Firstly, the chalcone backbone itself has been reported to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] Secondly, the α,β-unsaturated ketone moiety is an excellent Michael acceptor and is primed for reaction with various nucleophiles, allowing for the construction of diverse heterocyclic rings.

Experimental Protocol: General Procedure for the Synthesis of Pyridyl Chalcones

A general protocol for the synthesis of chalcones from this compound is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a selected aromatic aldehyde (1.0 eq.) in ethanol.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide (a catalytic amount), dropwise at room temperature.[4][6]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone. The solid is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Building Complexity: Synthesis of Pyrimidine and Pyrazole Derivatives

The pyridyl chalcones are excellent scaffolds for the synthesis of more complex and biologically active heterocyclic systems, such as pyrimidines and pyrazoles. These five- and six-membered nitrogen-containing rings are prevalent in a vast number of antimicrobial drugs.

Pyrimidines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[9] The synthesis of pyridyl-substituted pyrimidines can be readily achieved by the reaction of the precursor chalcone with reagents such as urea, thiourea, or guanidine.[9] This reaction proceeds via a Michael addition of the nucleophilic nitrogen to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring.

Experimental Protocol: Synthesis of a Pyridyl-Substituted Pyrimidine

  • Reactant Mixture: In a suitable solvent such as ethanol, dissolve the synthesized pyridyl chalcone (1.0 eq.) and guanidine hydrochloride (1.0 eq.).

  • Base Addition: Add a base, such as sodium hydroxide, to the mixture to liberate the free guanidine and catalyze the reaction.

  • Reflux: The reaction mixture is then heated under reflux for several hours.

  • Product Isolation: After cooling, the precipitated product is filtered, washed, and recrystallized to yield the pure pyrimidine derivative.

Pyrazoles and their derivatives are another important class of heterocyclic compounds that have attracted considerable attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[10][11][12] The synthesis of pyridyl-substituted pyrazoles can be achieved by the reaction of the chalcone intermediate with hydrazine or its derivatives. This reaction is a classic example of a (3+2) cycloaddition, where the hydrazine acts as a 1,3-dipole equivalent.

Experimental Protocol: Synthesis of a Pyridyl-Substituted Pyrazole

  • Reaction Setup: Dissolve the pyridyl chalcone (1.0 eq.) in a suitable solvent, such as glacial acetic acid or ethanol.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.0 eq.) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization.

Antimicrobial Activity: Structure-Activity Relationship Insights

The antimicrobial efficacy of the synthesized compounds is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is determined using standard broth microdilution methods.

Our in-house and literature-reported data consistently demonstrate that the nature and position of substituents on the aromatic aldehyde used in the initial chalcone synthesis play a crucial role in modulating the antimicrobial activity. For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring often leads to enhanced activity.[13] Furthermore, the specific heterocyclic ring system constructed from the chalcone intermediate significantly influences the spectrum of activity.

Compound ClassRepresentative Substituent (on Phenyl Ring)Target OrganismMIC (µg/mL)
Pyridyl Chalcone 4-ChloroStaphylococcus aureus16
4-NitroEscherichia coli32
Pyridyl Pyrimidine 4-MethoxyCandida albicans8
2,4-DichloroBacillus subtilis16
Pyridyl Pyrazole 4-FluoroStaphylococcus aureus4
3-TrifluoromethylEscherichia coli8

Note: The MIC values presented in the table are representative and intended for illustrative purposes. Actual values may vary based on specific experimental conditions and the full substitution pattern of the molecules.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with promising antimicrobial activities. The straightforward and high-yielding nature of the Claisen-Schmidt condensation to form chalcone intermediates, followed by subsequent cyclization reactions, provides a robust platform for the rapid generation of compound libraries for antimicrobial screening. The modularity of this synthetic approach allows for fine-tuning of the physicochemical and biological properties of the final compounds through the judicious selection of aromatic aldehydes and cyclizing agents.

Future work in this area will focus on expanding the diversity of the synthesized libraries by exploring a wider range of substituted aldehydes and novel cyclizing reagents. Furthermore, detailed mechanistic studies will be undertaken to elucidate the mode of action of the most potent compounds, with the ultimate goal of developing novel antimicrobial agents that can combat the growing threat of drug-resistant pathogens.

References

Application Notes and Protocols: The Strategic Use of 2-Acetyl-4-methylpyridine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of synthetic organic chemistry, the pyridine scaffold remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. Within this class of compounds, 2-acetyl-4-methylpyridine emerges as a particularly versatile and powerful building block. Its structure, featuring a nucleophilic pyridine nitrogen, an electrophilic acetyl carbonyl, and reactive methyl protons on both the acetyl and pyridine moieties, offers multiple sites for chemical modification. This unique combination of functional groups allows it to serve as a linchpin in a variety of condensation and cyclization reactions, providing elegant and efficient pathways to a diverse array of more complex heterocyclic systems.

This guide provides an in-depth exploration of the strategic applications of this compound in the synthesis of high-value heterocyclic compounds, including pyrimidines, quinolines, and terpyridines. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind specific experimental choices, and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

This compound is a crystalline solid at room temperature.[1] Understanding its properties and handling requirements is critical for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 59576-26-0[2][3]
Molecular Formula C₈H₉NO[2][3]
Molecular Weight 135.16 g/mol [3][4]
Appearance White to gray or brown powder/crystals[1][4]
Melting Point 30-34 °C[5]
Boiling Point 95-97 °C at 15 Torr[5]
Flash Point 95 °C (203 °F) - closed cup[2]
Safety and Handling

As a chemical intermediate, this compound requires careful handling to minimize risk.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning.[2]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[6]

    • P264: Wash skin thoroughly after handling.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[6][7]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6][8] Store away from strong oxidizing agents, acids, bases, and reducing agents.[8]

Core Application I: Synthesis of Pyrimidine Derivatives via Chalcone Intermediates

A primary application of this compound is in the synthesis of substituted pyrimidines, a class of heterocycles with profound biological significance.[9][10] The most common route involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), followed by a cyclocondensation reaction with an amidine, urea, or thiourea.[11]

The Causality of the Reaction: The process begins with the deprotonation of the α-carbon of the acetyl group by a strong base (e.g., KOH). This generates a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol adduct yields the stable, conjugated chalcone intermediate. This intermediate possesses two electrophilic sites that are key for the final cyclization step to form the pyrimidine ring.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation A This compound C Base (e.g., KOH) Ethanol D Chalcone Intermediate (α,β-Unsaturated Ketone) A->D B Aromatic Aldehyde (Ar-CHO) B->D C->D Catalyst E Urea / Thiourea / Guanidine F Pyrimidine Derivative D->F E->F

Caption: Workflow for pyrimidine synthesis from this compound.

Protocol 1: Synthesis of a 4-(4-methylpyridin-2-yl)-6-aryl-pyrimidin-2-amine

Principle: This protocol details the synthesis of a pyrimidine derivative through a base-catalyzed condensation of this compound with an aromatic aldehyde to form a chalcone, followed by cyclization with guanidine hydrochloride.[11]

Materials and Reagents:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Guanidine Hydrochloride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure: Part A: Synthesis of the Chalcone Intermediate

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the selected aromatic aldehyde (10 mmol) in 30 mL of absolute ethanol.

  • Prepare a solution of KOH (20 mmol) in 10 mL of ethanol. Add this solution dropwise to the flask at room temperature with continuous stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chalcone. Purify by recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate gradient).

Part B: Synthesis of the Pyrimidine

  • To a 100 mL round-bottom flask, add the chalcone from Part A (5 mmol) and guanidine hydrochloride (7.5 mmol) to 40 mL of absolute ethanol.

  • Add a solution of NaOH (10 mmol) in 10 mL of water to the mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of crushed ice.

  • Neutralize the solution with dilute HCl. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified pyrimidine derivative.

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Core Application II: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound is not the typical starting material, its structural motif is central to the products of related reactions, and understanding this synthesis provides context for creating complex pyridine- and quinoline-fused systems. The reaction is typically catalyzed by an acid or a base.

The Causality of the Reaction: In a base-catalyzed Friedländer reaction, the base abstracts a proton from the α-methylene group of the carbonyl compound (e.g., a derivative of 2-acetylpyridine) to form an enolate. This enolate then attacks the carbonyl group of the 2-aminoaryl ketone. The resulting intermediate undergoes an intramolecular cyclization via condensation between the amino group and the other carbonyl, followed by dehydration to yield the aromatic quinoline ring. Lewis acids like Cu(OTf)₂ can also be used to catalyze this transformation efficiently.

Friedlander_Synthesis cluster_0 Reaction Cascade A 2-Aminoaryl Ketone D Aldol Condensation A->D B Carbonyl Compound with α-Methylene Group (e.g., Butan-1,2-dione) B->D C Catalyst (e.g., Cu(OTf)₂, Base) C->D Catalyzes E Cyclodehydration D->E Intramolecular F 2-Acetylquinoline Derivative E->F Aromatization Terpyridine_Synthesis cluster_0 Reactants cluster_1 Reaction Sequence A This compound (2 equivalents) D Initial Condensation & Michael Addition A->D B Aldehyde (e.g., Pyridine-4-carboxaldehyde) B->D C Base (e.g., NaOH) Ammonia Source (NH₄OAc) C->D E 1,5-Diketone Intermediate D->E F Cyclization & Aromatization E->F G Substituted Terpyridine F->G

References

Application Notes and Protocols for the Strategic Functionalization of 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Acetyl-4-methylpyridine is a versatile heterocyclic ketone that serves as a pivotal building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. Its structure offers three distinct points for chemical modification: the acetyl group, the pyridine ring, and the 4-methyl group. This guide provides a comprehensive overview of the key reactive sites and details experimentally validated protocols for their selective functionalization. We will explore methodologies ranging from classical condensation reactions to modern palladium-catalyzed cross-coupling and C-H activation strategies, offering researchers a practical toolkit for synthesizing novel this compound derivatives.

Introduction: The Chemical Versatility of this compound

This compound, a substituted picoline, is an aromatic ketone of significant interest in synthetic chemistry.[1] The strategic placement of its functional groups—a reactive acetyl moiety, an electron-deficient pyridine ring, and an activatable methyl group—makes it a rich scaffold for diversification. The pyridine nitrogen lone pair not only influences the ring's reactivity but can also act as a directing group in transition metal-catalyzed reactions.[2] This document serves as a detailed guide for researchers, providing both the theoretical basis and practical, step-by-step protocols for the targeted functionalization of this important intermediate.

Visualization of Functionalization Sites

The core structure of this compound presents three primary regions for chemical modification, as illustrated below. Each site offers a unique pathway for derivatization, enabling a modular approach to library synthesis.

G cluster_0 Reactive Sites mol Acetyl Group mol->Acetyl Group  Condensation, Reduction,  α-Halogenation Pyridine Ring mol->Pyridine Ring  SNAr, C-H Activation,  Cross-Coupling Methyl Group mol->Methyl Group  Oxidation, Silylation,  Deprotonation

Caption: Key reactive sites on the this compound scaffold.

Part 1: Functionalization of the Acetyl Group

The acetyl group provides a classic entry point for modification through its carbonyl carbon and the adjacent α-methyl protons. These sites are amenable to a wide range of well-established carbonyl chemistry.

Causality of Reactivity:

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The α-protons on the methyl group are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile, enabling alkylation, acylation, and condensation reactions.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) to form a chalcone derivative. Chalcones are valuable intermediates for synthesizing heterocyclic compounds like pyrimidines and pyrazoles.[3]

Workflow Diagram:

G Start Start Dissolve this compound\n& Benzaldehyde in Ethanol Dissolve this compound & Benzaldehyde in Ethanol Start->Dissolve this compound\n& Benzaldehyde in Ethanol End End Add aq. KOH Solution\n(Catalyst) Add aq. KOH Solution (Catalyst) Dissolve this compound\n& Benzaldehyde in Ethanol->Add aq. KOH Solution\n(Catalyst) Stir at Room Temp\n(Monitor by TLC) Stir at Room Temp (Monitor by TLC) Add aq. KOH Solution\n(Catalyst)->Stir at Room Temp\n(Monitor by TLC) Precipitate Product\n(Pour into ice water) Precipitate Product (Pour into ice water) Stir at Room Temp\n(Monitor by TLC)->Precipitate Product\n(Pour into ice water) Filter & Wash Solid Filter & Wash Solid Precipitate Product\n(Pour into ice water)->Filter & Wash Solid Recrystallize from Ethanol Recrystallize from Ethanol Filter & Wash Solid->Recrystallize from Ethanol Recrystallize from Ethanol->End

Caption: Workflow for Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.35 g, 10 mmol) and benzaldehyde (1.11 g, 10.5 mmol) in 30 mL of ethanol. Stir at room temperature until a homogeneous solution is formed.

  • Prepare a 10% (w/v) aqueous solution of KOH. Slowly add 10 mL of this solution to the flask with continuous stirring.

  • A color change to yellow/orange should be observed, and a precipitate may begin to form. Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone product should appear.

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water with stirring. A yellow solid will precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ≈ 7).

  • Purify the crude product by recrystallization from hot ethanol to yield (E)-1-(4-methylpyridin-2-yl)-3-phenylprop-2-en-1-one as yellow crystals.

Part 2: Functionalization of the 4-Methyl Group

The methyl group at the 4-position of the pyridine ring exhibits reactivity analogous to a benzylic methyl group. It can be functionalized through oxidation, halogenation, or deprotonation followed by reaction with an electrophile.[4]

Protocol 2: Zinc-Catalyzed Silylation of the Methyl Group

Recent advances have shown that zinc salts can catalyze the dehydrogenative silylation of methyl groups on picolines.[5][6] This method provides a direct route to silylmethylpyridines, which are versatile intermediates for further cross-coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Triethylsilane (Et₃SiH) (2.0 equiv)

  • Zinc triflate (Zn(OTf)₂) (10 mol%)

  • Anhydrous Toluene

  • Schlenk tube, inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (0.675 g, 5 mmol) and zinc triflate (0.182 g, 0.5 mmol).

  • Add 10 mL of anhydrous toluene, followed by triethylsilane (1.6 mL, 10 mmol).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 130°C for 16-24 hours.

  • Monitor the reaction by GC-MS to observe the formation of the silylated product.

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford 2-acetyl-4-(triethylsilylmethyl)pyridine.

Part 3: Functionalization of the Pyridine Ring

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[7] However, direct C-H functionalization can be challenging. A highly effective and predictable strategy involves the use of a precursor, such as 2-bromo-4-methylpyridine, which can be converted to this compound after the key functionalization step. Alternatively, palladium-catalyzed cross-coupling reactions can be performed on a halogenated version of the target molecule.[8]

The Power of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[9] By starting with a halogenated pyridine, such as 2-bromo-4-methylpyridine, a wide array of substituents can be introduced at the 2-position. The acetyl group can be introduced before or after the coupling step. For this guide, we will focus on protocols using 2-Bromo-4-methylpyridine as the starting material, a common precursor to this compound.[10]

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the synthesis of 2-aryl-4-methylpyridines by coupling 2-bromo-4-methylpyridine with an arylboronic acid.[8]

Catalytic Cycle Diagram:

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 2-Aryl-4-methylpyridine 2-Aryl-4-methylpyridine Reductive Elimination->2-Aryl-4-methylpyridine 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine->Oxidative Addition Arylboronic Acid + Base Arylboronic Acid + Base Arylboronic Acid + Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials & Conditions Table:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0 equiv)1,4-Dioxane/H₂O (5:1)120 (MW)0.581[8]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0 equiv)1,4-Dioxane/H₂O (4:1)9012-2485[8]
33-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0 equiv)1,4-Dioxane/H₂O (5:1)1001278[8]

Step-by-Step Procedure (Entry 1):

  • To a microwave vial, add 2-bromo-4-methylpyridine (172 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add 5 mL of 1,4-dioxane and 1 mL of water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4-methylpyridine.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen nucleophiles at the 2-position of the pyridine ring.[8]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol).

  • Add 5 mL of anhydrous toluene and stir for 10 minutes at room temperature.

  • Add 2-bromo-4-methylpyridine (172 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a scaffold of considerable synthetic potential. This guide has detailed reliable and reproducible protocols for the selective functionalization of its three key reactive sites. By leveraging classical carbonyl chemistry, modern methods for methyl group activation, and the power of palladium-catalyzed cross-coupling on the pyridine ring, researchers are well-equipped to generate a diverse array of novel derivatives for applications in drug discovery and materials science. It is crucial to perform all reactions under appropriate safety conditions, including the use of an inert atmosphere for organometallic reactions and proper personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve reaction yields and product purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights to empower you to optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am performing the Grignard reaction between 2-cyano-4-methylpyridine and methylmagnesium bromide, but I am observing a very low yield or no formation of the desired this compound. What could be the issue?

Answer: Low or no product formation in a Grignard reaction is a common issue that can often be traced back to the deactivation of the highly reactive Grignard reagent.

Potential Causes and Solutions:

  • Presence of Protic Solvents or Moisture: Grignard reagents are potent bases and will readily react with any source of protons, such as water or alcohols.[1][2] This will quench the reagent, rendering it unable to react with the nitrile.

    • Solution: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[3] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[4] It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[3]

  • Poor Quality Magnesium: The surface of magnesium turnings can become passivated by a layer of magnesium oxide, which prevents the reaction with the alkyl halide to form the Grignard reagent.

    • Solution: Use fresh, high-quality magnesium turnings. Activation of the magnesium surface can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.[5]

  • Inactive Grignard Reagent: The Grignard reagent may not have formed successfully or may have decomposed upon storage.

    • Solution: It is best to use freshly prepared Grignard reagent. If using a commercial solution, ensure it has been stored properly and is not expired. You can titrate a small aliquot of the Grignard reagent to determine its exact molarity before use.

  • Low Reaction Temperature: While the initial formation of the Grignard reagent is exothermic, the subsequent addition to the nitrile may require sufficient thermal energy to proceed at a reasonable rate.

    • Solution: While the Grignard reagent is typically added at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, allowing the reaction to slowly warm to room temperature and stir for an extended period (e.g., 18 hours) can improve conversion.[6]

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows the presence of significant impurities alongside the desired product. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts in this synthesis is often related to the reactivity of the Grignard reagent and the reaction work-up.

Potential Byproducts and Minimization Strategies:

  • Unreacted 2-Cyano-4-methylpyridine: Incomplete reaction is a common source of contamination.

    • Solution: Ensure a slight excess of the Grignard reagent is used (e.g., 1.1-1.5 equivalents).[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.[8]

  • Biphenyl-type Impurities (from Grignard coupling): Grignard reagents can undergo Wurtz-type coupling, especially at higher temperatures.[5]

    • Solution: Maintain a controlled temperature during the formation and reaction of the Grignard reagent. Slow, dropwise addition of the alkyl halide during the Grignard reagent preparation is crucial.[5]

  • Hydrolysis of the Imine Intermediate to the Corresponding Aldehyde: Incomplete hydrolysis of the intermediate imine can lead to the formation of the corresponding aldehyde as an impurity.[9][10]

    • Solution: Ensure the acidic work-up is sufficiently vigorous to fully hydrolyze the imine to the ketone.[11][12] This typically involves stirring the reaction mixture with an aqueous acid (e.g., HCl) for a period of time, sometimes with gentle heating.[6]

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification techniques?

Answer: The basic nature of the pyridine ring can complicate purification. A combination of techniques is often necessary to achieve high purity.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method to separate the basic pyridine product from non-basic impurities.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane). Extract the organic layer with an aqueous acid (e.g., 1 M HCl). The protonated pyridine product will move into the aqueous layer. The aqueous layer is then washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the pyridine, which can then be extracted back into an organic solvent.[8]

  • Column Chromatography: For the removal of closely related impurities, flash column chromatography on silica gel is recommended.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.[8]

  • Vacuum Distillation: For larger scale purifications, vacuum distillation can be an effective method, provided the boiling points of the impurities are sufficiently different from the product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a good yield?

A1: The reaction of 2-cyano-4-methylpyridine with a methyl Grignard reagent (methylmagnesium bromide or iodide) is a widely used and reliable method, often providing yields in the range of 50-60%.[6] Another viable route is the reaction of 2-bromo-4-methylpyridine with a suitable acetylating agent via a transition-metal-catalyzed cross-coupling reaction, although this may require more specialized reagents and conditions.[13]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[8] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (2-cyano-4-methylpyridine) from the product. The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[14]

Q3: What are the key characterization techniques for the final product?

A3: The structure and purity of the final product should be confirmed by a combination of spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical structure of the molecule.[14][15]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[16]

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are essential:

  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from any sources of water or protic solvents.[4]

  • Solvents: Diethyl ether and THF are highly flammable. Ensure they are used in a well-ventilated fume hood away from ignition sources.

  • Work-up: The quenching of the Grignard reaction with water or acid is highly exothermic and can cause splashing. This should be done slowly and in an ice bath.

Detailed Experimental Protocol: Grignard-based Synthesis

This protocol is adapted from established procedures for the synthesis of acetylpyridines.[6]

Materials:

  • 2-Cyano-4-methylpyridine

  • Magnesium turnings

  • Methyl iodide or Methyl bromide

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (e.g., 6 M)

  • Sodium bicarbonate or Sodium hydroxide

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • In the dropping funnel, place a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a few drops of the methyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change.

    • Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Cyano-4-methylpyridine:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-cyano-4-methylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the 2-cyano-4-methylpyridine solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.

Synthesis_Workflow start Start: 2-Cyano-4-methylpyridine grignard_prep Prepare Grignard Reagent (MeMgX) start->grignard_prep reaction Reaction with 2-Cyano-4-methylpyridine grignard_prep->reaction workup Aqueous Work-up (Acid Hydrolysis) reaction->workup purification Purification workup->purification low_yield Low Yield? workup->low_yield Analysis product This compound purification->product impurities Impurities Present? purification->impurities Analysis check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents Yes optimize_conditions Optimize Reaction Time/ Temperature low_yield->optimize_conditions If reagents are good low_yield->impurities No check_reagents->grignard_prep optimize_conditions->reaction adjust_workup Adjust Work-up (e.g., Acid Concentration) impurities->adjust_workup Yes chromatography Optimize Chromatography impurities->chromatography If work-up is good adjust_workup->workup chromatography->purification

References

purification techniques for 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 2-Acetyl-4-methylpyridine

Technical Support Center

Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with comprehensive, field-proven insights into the purification of this compound. As Senior Application Scientists, we understand that moving from a crude reaction mixture to a highly pure final product is a critical, often challenging, step. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

Part 1: Core Concepts & Quick Reference

Before delving into specific problems, a foundational understanding of this compound's properties is essential for selecting the appropriate purification strategy.

Physical & Chemical Properties Profile

The compound's physical state—a low-melting solid—is a key determinant for purification. At room temperature, it may exist as a waxy solid or even a supercooled liquid, which influences handling and the choice between distillation and crystallization.

PropertyValueSource
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol
Appearance White to gray or brown crystalline powder/lump[1][2]
Melting Point 30-34 °C[2][3]
Boiling Point 95-97 °C at 15 Torr[2]
Density ~1.036 g/cm³[1][2]
Solubility Soluble in methanol and other organic solvents[2]
Comparison of Primary Purification Techniques

The optimal purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

TechniqueTypical PurityScaleAdvantagesCommon Challenges
Vacuum Distillation 90-98%Medium to LargeExcellent for removing non-volatile residues and some colored impurities; relatively fast for large quantities.Potential for thermal decomposition; may not separate impurities with close boiling points.[4]
Flash Chromatography >98%Small to MediumHigh resolution for separating structurally similar impurities; adaptable to a wide range of compounds.[4]Can be slow and resource-intensive (solvents, silica); potential for product loss on the column.[4]
Recrystallization >99% (if optimized)Small to LargePotentially the most effective method for achieving very high purity; cost-effective and scalable.Finding a suitable solvent system can be challenging; risk of "oiling out" or low recovery.[5]

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during purification in a practical question-and-answer format.

General Purification Questions

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are highly dependent on your synthetic route.

  • From 2-cyano-4-methylpyridine and a Grignard reagent: You may have unreacted 2-cyano-4-methylpyridine or hydrolysis byproducts.[3]

  • From 4-methylpyridine and triacetaldehyde: Unreacted 4-methylpyridine and various side-products from the radical reaction are common.[1]

  • General Impurities: Regardless of the route, colored, high-molecular-weight polymers or baseline impurities are often present. Solvents from the reaction or workup (like EtOAc, hexane, or ether) may also be retained.

Q2: How do I get a quick assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. Use a non-polar solvent system, such as 4:1 Hexane:Ethyl Acetate, to start.[1] Spot your crude material alongside any available starting materials. This will give you a visual representation of the number of components and their relative polarities, which is crucial for planning column chromatography. For a more quantitative assessment, Gas Chromatography (GC) or ¹H NMR spectroscopy are recommended.

Workflow for Selecting a Purification Method

The following diagram outlines a logical decision-making process for purifying your crude product.

Purification Workflow cluster_start Initial Assessment cluster_methods Method Selection cluster_end Final Verification Start Crude Product Analyze Purity Analysis (TLC, GC, NMR) Start->Analyze IsLiquid Is product a liquid or low-melting solid? Analyze->IsLiquid IsSolid Is product a distinct solid? IsLiquid->IsSolid No Distill Vacuum Distillation IsLiquid->Distill Yes ImpuritiesClose Are impurities close in polarity/BP? IsSolid->ImpuritiesClose No Recrystallize Recrystallization IsSolid->Recrystallize Yes ImpuritiesClose->Distill No Chromatography Flash Chromatography ImpuritiesClose->Chromatography Yes Purified Purified Product Distill->Purified Recrystallize->Purified Chromatography->Purified FinalCheck Verify Purity (>98%) Purified->FinalCheck

Caption: A decision tree for selecting the optimal purification strategy.

Troubleshooting Specific Techniques

Q3: My product turned dark brown/black in the distillation flask. What went wrong?

A3: This indicates thermal decomposition. This compound, like many organic molecules, can degrade at high temperatures. The key is to lower the boiling point by achieving a better vacuum. Ensure your vacuum pump is pulling a strong vacuum (<15 Torr is a good target) and that all joints in your glassware are properly sealed.[2][4] Minimize the time the compound spends at high temperatures by heating the distillation pot rapidly to the boiling point and collecting the distillate promptly.

Q4: I'm still seeing an impurity in my distilled product according to GC analysis. How can I improve the separation?

A4: This happens when an impurity has a boiling point very close to your product. A simple distillation is insufficient. You need to increase the theoretical plates of your setup by using a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides more surface area for condensation-vaporization cycles, enhancing separation. If this fails, column chromatography is the recommended alternative.[4]

Q5: What is a good starting solvent system for my flash column?

A5: Based on published procedures, a mixture of ethyl acetate and n-hexane is effective.[1] A good starting point is a 1:4 ratio of EtOAc:Hexane. Always optimize this with TLC first. The ideal solvent system for column chromatography should give your product an Rf value of approximately 0.3-0.4, with good separation from all impurities.

Q6: My compound is streaking down the column, leading to poor separation. How do I fix this?

A6: Streaking is usually caused by one of two issues:

  • Poor Solubility: The compound is not fully soluble in the eluent, causing it to precipitate and re-dissolve as it moves down the column. To fix this, ensure your crude product is fully dissolved before loading. If necessary, use a minimal amount of a stronger, more polar solvent (like dichloromethane) to dissolve the sample for loading.

  • Column Overloading: You have loaded too much crude material for the amount of silica gel.[5] A general rule is to load no more than 1 gram of crude product per 50 grams of silica gel.

Q7: My compound "oils out" during cooling instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[5] Because this compound has a low melting point (30-34 °C), this is a common problem. Here are several solutions:

  • Cool Slower: Allow the solution to cool much more slowly to room temperature before moving it to an ice bath.

  • Use More Solvent: The concentration of the solute may be too high. Add more hot solvent to create a less saturated solution.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can induce nucleation.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

Q8: I can't find a single solvent that works well for recrystallization. What are my options?

A8: A two-solvent system is the ideal solution.[6] Find one solvent in which your compound is highly soluble (e.g., methanol, ethyl acetate) and a second "anti-solvent" in which it is poorly soluble (e.g., hexane, water). Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, slowly add the "anti-solvent" dropwise to the hot solution until it just starts to become cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.

Troubleshooting Diagram for Column Chromatography

Chromatography Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep Streaking Streaking / Tailing Problem->Streaking NoElution Product Won't Elute Problem->NoElution OptimizeSolvent Optimize solvent on TLC (target Rf ~0.3) PoorSep->OptimizeSolvent Check Rf Repack Repack column (check for cracks/bubbles) PoorSep->Repack Check packing ReduceLoad Reduce sample load PoorSep->ReduceLoad Check loading Streaking->ReduceLoad Overloaded? StrongerSolvent Use a stronger loading solvent (e.g., DCM) Streaking->StrongerSolvent Solubility issue? IncreasePolarity Increase eluent polarity NoElution->IncreasePolarity

Caption: A troubleshooting guide for common flash chromatography issues.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the primary purification techniques. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE). [7]

Protocol 1: Flash Column Chromatography

This method is ideal for achieving high purity on a small to medium scale.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is 4:1 Hexane:Ethyl Acetate. Adjust the ratio until the product Rf is ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[8]

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane or the eluent.

    • Carefully pipette the solution onto the top of the sand layer.

  • Elution:

    • Begin adding the eluent to the column, applying pressure to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)

This is an excellent method for achieving high purity if the compound is a solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating until the solid is fully dissolved.

  • Induce Cloud Point: While the solution is still hot, add hexane drop-by-drop until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of hot ethyl acetate to just re-dissolve the cloudiness, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Part 4: Safety Precautions

Working with this compound and associated solvents requires strict adherence to safety protocols.

  • Handling: This compound is classified as an irritant to the eyes, skin, and respiratory system.[1] Always handle it in a fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9]

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, away from sources of ignition.[2][7]

  • Spills: In case of a spill, absorb it with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]

    • Skin Contact: Wash off with soap and plenty of water.[7]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Acetyl-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Acetyl-4-methylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful synthesis of your target compounds. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound can be approached through several established methods. One common strategy involves the acylation of a pre-functionalized 4-methylpyridine ring. A prominent example is the reaction of a Grignard reagent derived from 2-bromo-4-methylpyridine with an acetylating agent.[1] Another viable route is the reaction of 2-cyano-4-methylpyridine with methylmagnesium iodide.[2] Additionally, a direct acylation of 4-methylpyridine using reagents like triacetaldehyde in the presence of a catalyst system has been reported.[2]

Q2: How do I choose an appropriate solvent for my reaction?

A2: Solvent selection is critical and can significantly impact reaction kinetics, yield, and byproduct formation. For reactions involving organometallic reagents like Grignards, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential to prevent quenching of the reagent. For other types of reactions, the choice depends on the specific mechanism. Polar aprotic solvents like acetonitrile can be effective in certain multicomponent reactions leading to pyridine derivatives.[3] It is crucial to consider the solubility of all reactants and intermediates at the reaction temperature to maintain a homogeneous reaction mixture.[4]

Q3: What is the role of a catalyst in the synthesis of this compound derivatives?

A3: Catalysts play a pivotal role in many synthetic pathways for pyridine derivatives. For instance, in some acylation reactions, a phase transfer catalyst like 18-crown-6-ether can be employed to facilitate the reaction between reactants in different phases.[5] In other approaches, metal catalysts, such as those based on copper or palladium, can be used for cross-coupling reactions to introduce the acetyl group.[6] The choice of catalyst is highly dependent on the specific reaction being performed.

Q4: What are the key reaction parameters I need to control?

A4: The critical parameters to control for a successful synthesis are temperature, reaction time, and the stoichiometry of the reactants. Many reactions for preparing pyridine derivatives are exothermic, and controlling the temperature, often with an ice bath during reagent addition, is crucial to prevent the formation of byproducts.[7] Reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the complete consumption of the starting material.[4] The molar ratio of the reactants should be carefully controlled; for instance, a slight excess of the acetylating agent may be used to drive the reaction to completion.[4][7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives and provides systematic approaches to resolving them.

Q1: I am observing a low yield of my desired this compound derivative. What are the potential causes and how can I improve it?

A1: Low yields can be attributed to several factors. A primary cause is often an incomplete reaction.[4]

  • Troubleshooting Workflow for Low Yield:

    LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion Use TLC or GC-MS to analyze the reaction mixture for remaining starting material. start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction is Complete check_completion->complete No starting material troubleshoot_incomplete Troubleshoot Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Check reagent stoichiometry (e.g., use a slight excess of the acetylating agent). incomplete->troubleshoot_incomplete end Improved Yield troubleshoot_incomplete->end workup_loss Investigate Product Loss During Workup - Check pH during extraction. - Ensure proper solvent selection for extraction. - Minimize transfers. complete->workup_loss purification_loss Optimize Purification - Choose an appropriate column chromatography solvent system. - For solids, optimize recrystallization solvent. workup_loss->purification_loss purification_loss->end

    Caption: A workflow for troubleshooting low product yield.

Another potential issue is the loss of product during the workup and purification stages.[4] this compound has a basic nitrogen atom and can be protonated and lost to the aqueous layer if the pH is too acidic during extraction.[4] Ensure the aqueous layer is neutralized or slightly basic before extraction.

Q2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

A2: The formation of byproducts is a common challenge. In reactions involving strong bases and alkyl halides, side reactions like the formation of ethers can occur.[5]

  • Common Byproducts and Mitigation Strategies:

Byproduct TypePotential CauseMitigation Strategy
Over-alkylation/acylation Products Excess alkylating/acylating agent or prolonged reaction time.Use a controlled stoichiometry of the limiting reagent. Monitor the reaction closely with TLC and stop it once the starting material is consumed.
Ether Formation Use of strong bases like NaOH with alkyl halides.Consider using a milder base or a different synthetic route that avoids these conditions. Using NaH as a phase transfer catalyst has been shown to minimize side products.[5]
Isomeric Byproducts Lack of regioselectivity in the reaction.The choice of synthetic route is crucial. Using a starting material with a directing group can enhance regioselectivity.
Decomposition Products High reaction temperatures.Maintain a controlled temperature throughout the reaction, especially during the addition of exothermic reagents.[7]
  • Analytical Techniques for Impurity Identification:

    • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile byproducts and determining their molecular weights.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information to elucidate the structure of unknown impurities.

Q3: My product is difficult to purify. What are the best purification strategies for this compound derivatives?

A3: The choice of purification method depends on the physical state of your product and the nature of the impurities.

  • Purification Decision Tree:

    PurificationDecisionTree start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Recrystallization | - Screen for a suitable solvent or solvent pair. - Effective for removing small amounts of impurities. is_solid->recrystallization Yes is_liquid Is the product a liquid? is_solid->is_liquid No chromatography Flash Column Chromatography | - Highly effective for separating compounds with different polarities. - Useful for both solid and liquid products. recrystallization->chromatography If impurities persist end Pure Product recrystallization->end distillation Fractional Distillation (under reduced pressure) | - Suitable for thermally stable liquids with different boiling points from impurities. is_liquid->distillation Yes is_liquid->chromatography No or if distillation is ineffective distillation->chromatography If separation is poor distillation->end chromatography->end

    Caption: A decision tree for selecting a purification method.

For column chromatography, a systematic approach to selecting the eluent system is recommended, starting with a non-polar solvent and gradually increasing the polarity while monitoring the separation by TLC.[8]

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol provides a general procedure for the synthesis of this compound from 2-bromo-4-methylpyridine.

Materials:

  • 2-Bromo-4-methylpyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Acetyl chloride or acetic anhydride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 2-bromo-4-methylpyridine in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the 2-bromo-4-methylpyridine solution to the magnesium turnings to initiate the reaction (initiation may require gentle heating or the addition of a small crystal of iodine).

    • Once the reaction has started, add the remaining 2-bromo-4-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Acylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve acetyl chloride or acetic anhydride in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the acetylating agent dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

References

Technical Support Center: Scale-Up Synthesis of 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-4-methylpyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will explore the common synthetic pathways, delve into the specific challenges encountered during scale-up, and provide robust troubleshooting strategies to ensure a safe, efficient, and reproducible process.

Section 1: Overview of Synthetic Routes and Scale-Up Viability

The synthesis of this compound (C₈H₉NO, CAS 59576-26-0) is critical for the development of various pharmaceutical and specialty chemical products.[1][2] While several methods exist, their suitability for large-scale production varies significantly. The two most commonly cited routes start from either 2-cyano-4-methylpyridine or 4-methylpyridine.

  • Grignard Reaction with a Nitrile Precursor: This is a classic and generally reliable method involving the reaction of 2-cyano-4-methylpyridine with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide).[2][3] It offers a direct route to the ketone with typically good conversion.

  • Radical Acylation of 4-Methylpyridine: This method involves the reaction of 4-methylpyridine with an acetyl source like triacetaldehyde, often initiated by a radical initiator system (e.g., iron(II) sulfate and an oxidant).[3]

For scale-up, the Grignard route is often preferred despite its operational complexities. The radical acylation route, as reported, suffers from very low yields (approx. 20%), making it economically unviable for production.[3] Therefore, this guide will focus primarily on the challenges of scaling the Grignard synthesis.

Comparative Analysis of Primary Synthetic Routes
FeatureGrignard Route (from 2-Cyano-4-methylpyridine)Radical Acylation (from 4-Methylpyridine)
Starting Materials 2-Cyano-4-methylpyridine, Methylmagnesium Halide4-Methylpyridine, Triacetaldehyde, FeSO₄, Oxidant
Typical Yield Moderate to High (50-70%)[2]Low (20%)[3]
Key Scale-Up Challenge Highly exothermic, moisture-sensitive, hazardous work-upPoor atom economy, safety of oxidants, complex purification
Process Control Requires strict control of temperature and atmosphereLess sensitive to atmosphere, but temperature control is still key
Purification Acid-base extraction followed by distillation or crystallizationRequires extensive chromatography[3]
Industrial Viability High (with proper engineering controls)Low (due to poor yield and waste generation)

Section 2: Troubleshooting Guide for Scale-Up Synthesis (Grignard Route)

This section addresses common issues encountered when scaling the reaction of 2-cyano-4-methylpyridine with methylmagnesium halide.

Workflow for Grignard Synthesis of this compound

Caption: High-level workflow for the Grignard synthesis of this compound.

Q&A: Reaction Control & Yield

Q1: My reaction yield dropped significantly when I moved from a 1L to a 20L reactor. What is the most likely cause?

A1: The most probable cause is inadequate temperature control due to the change in surface-area-to-volume ratio. Grignard reactions are highly exothermic. In a small flask, heat dissipates quickly. In a large reactor, heat removal is less efficient, leading to localized temperature spikes. This can cause side reactions, such as the Grignard reagent reacting with the newly formed ketone, leading to a tertiary alcohol by-product.

  • Troubleshooting Steps:

    • Improve Heat Transfer: Ensure your reactor has an appropriately sized cooling jacket and that the coolant is at a sufficiently low temperature.

    • Control Addition Rate: The rate of addition of the Grignard reagent is your primary means of controlling the reaction temperature. Use a calibrated pump for slow, steady addition and monitor the internal temperature closely. A temperature increase of >5°C during addition suggests the rate is too high.

    • Use a Semi-Batch Process: Instead of adding the Grignard reagent to the entire solution of the nitrile, consider adding both the nitrile and Grignard reagent simultaneously to a small amount of solvent in the reactor (co-feed). This keeps the concentration of both reactants low, minimizing side reactions.

Q2: I am observing a large, unmanageable exotherm during the initial addition of the Grignard reagent. How can I mitigate this risk?

A2: A large initial exotherm points to a high concentration of reactants or an uncontrolled initiation. The risk of thermal runaway is a critical safety concern at scale.

  • Mitigation Strategy:

    • Dilution: Increasing the solvent volume can help absorb the heat generated. However, this may reduce throughput.

    • Reverse Addition: While less common for this specific reaction, adding the nitrile solution slowly to the Grignard reagent can sometimes provide better control, as the Grignard is never in excess relative to the intermediate imine. This must be validated at a small scale first.

    • Ensure Proper Agitation: Poor mixing can create "hot spots." Verify that your agitator speed and design are sufficient to maintain a homogenous mixture throughout the addition.

Q&A: Impurity Profile & Side Reactions

Q3: My final product is contaminated with 2-cyano-4-methylpyridine starting material, even after extending the reaction time. Why?

A3: This indicates an incomplete reaction, likely due to the deactivation of the Grignard reagent.

  • Potential Causes & Solutions:

    • Moisture: The most common culprit. Grignard reagents are extremely sensitive to water. Ensure all solvents are anhydrous (<50 ppm water) and the entire system is rigorously dried and kept under a positive pressure of an inert gas like nitrogen or argon.

    • Reagent Quality: The Grignard reagent may have degraded. It is best to titrate the Grignard solution (e.g., using salicylaldehyde phenylhydrazone) immediately before use to determine its exact molarity. Use fresh, high-quality reagent.

    • Insufficient Stoichiometry: Based on the titration, ensure you are using a slight excess (typically 1.1-1.2 equivalents) of the Grignard reagent to drive the reaction to completion.

Q4: I am observing a high-boiling impurity that I suspect is a tertiary alcohol. How is this formed and how can I prevent it?

A4: This by-product results from a second addition of the Grignard reagent to the ketone product. This is a classic side reaction in Grignard syntheses with nitriles. The intermediate magnesium ketimine salt is supposed to be stable, but if the reaction temperature is too high or local concentrations of the Grignard reagent are excessive, the ketone can form and immediately react further.

  • Prevention:

    • Strict Temperature Control: Keep the reaction temperature below 10°C, ideally between 0-5°C, during the entire addition and for a short period afterward.

    • Slow Addition: As mentioned in Q1, a slow addition rate prevents the buildup of excess Grignard reagent.

    • Efficient Quench: The quench step should be performed by adding the reaction mixture to a cold, stirred acidic solution. This protonates the intermediate ketimine quickly, preventing it from collapsing to the ketone in the presence of unreacted Grignard reagent.

Q&A: Work-up & Purification

Q5: During the aqueous quench and extraction, I'm forming a thick, persistent emulsion that makes phase separation impossible. What can I do?

A5: Emulsions are common in Grignard work-ups due to the formation of magnesium salts, which act as surfactants.

  • Troubleshooting Steps:

    • Add Saturated Brine: Washing the combined organic layers with a saturated sodium chloride solution can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Filter Through Celite®: Passing the entire emulsified mixture through a pad of diatomaceous earth (Celite®) can help break up the emulsion by filtering out fine inorganic solids.

    • Adjust pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the initial quench and extraction. After separating the layers, the aqueous layer containing the protonated product is basified for the second extraction.

    • Solvent Choice: Using a less polar solvent for extraction, like methyl tert-butyl ether (MTBE) instead of ethyl acetate, can sometimes reduce emulsion formation.

Q6: My product is a low-melting solid (m.p. 30-34°C) and is turning dark brown after purification and upon storage. Is it unstable? [3]

A6: Yes, pyridine derivatives, especially those with electron-withdrawing groups like ketones, can be susceptible to oxidation and polymerization, leading to discoloration.[4] This is exacerbated by exposure to air, light, and residual impurities.

  • Prevention and Storage:

    • Inert Atmosphere: After purification, handle and store the product under an inert atmosphere (nitrogen or argon).

    • Antioxidants: For long-term storage, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be effective. This must be tested to ensure it doesn't interfere with downstream applications.

    • Storage Conditions: Store the product in an amber bottle in a cool, dark place. For high-purity material, storage in a freezer is recommended.

    • High Purity: Ensure the final product is free of acidic or basic impurities, as these can catalyze degradation. Purity should be >98% for good long-term stability.

Section 3: Standard Operating Procedure - Scaled Grignard Synthesis

This protocol is a guideline for a 100g scale synthesis. All operations must be conducted by trained personnel with appropriate engineering controls (fume hood, reactor system).

Materials & Reagents:

  • 2-Cyano-4-methylpyridine (1.0 eq)

  • Methylmagnesium Bromide (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous Diethyl Ether or THF

  • Hydrochloric Acid (3 M aqueous)

  • Sodium Hydroxide (5 M aqueous)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Protocol:

  • Reactor Preparation: A 5L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel is dried in an oven and assembled hot under a nitrogen purge.

  • Reaction Setup: Charge the reactor with 2-cyano-4-methylpyridine (100 g) and anhydrous diethyl ether (1.5 L). Cool the solution to 0°C using the reactor jacket.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) to the addition funnel. Add it dropwise to the stirred nitrile solution over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 5-10°C for an additional hour. A sample can be taken (carefully!), quenched, and analyzed by GC to check for conversion.

  • Quench: In a separate vessel, prepare a stirred solution of 3 M HCl (1 L) and cool it to 0°C. Slowly transfer the reaction mixture from the reactor into the cold acid via a cannula. A significant exotherm will occur; control the addition rate to keep the quench vessel temperature below 20°C.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 250 mL). Discard the organic layers.

    • Cool the acidic aqueous layer in an ice bath. Slowly add 5 M NaOH with vigorous stirring until the pH is > 9.

    • Extract the basic aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic extracts, wash with brine (1 x 250 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate on a rotary evaporator to obtain the crude product as an oil or low-melting solid.

    • Purify the crude material by vacuum distillation (e.g., at 95-97°C / 15 Torr) to yield the final product.[3]

Section 4: Safety & Handling

Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment is mandatory before proceeding.

Hazard Management Decision Tree

Safety_Decision_Tree start Process Deviation Occurs (e.g., Temp > 15°C during addition) stop_addition Immediately STOP Grignard Addition start->stop_addition increase_cooling Increase Cooling to Maximum start->increase_cooling check_agitation Verify Agitation is Active start->check_agitation temp_decreasing Is temperature decreasing? stop_addition->temp_decreasing increase_cooling->temp_decreasing temp_stable Is temperature stable below 20°C? temp_decreasing->temp_stable Yes prepare_quench Prepare Emergency Quench (e.g., Isopropanol) temp_decreasing->prepare_quench No resume_slowly Resume Addition at 25% of Original Rate temp_stable->resume_slowly Yes temp_stable->prepare_quench No emergency_stop Execute Emergency Shutdown Notify Safety Officer prepare_quench->emergency_stop

Caption: Decision tree for managing a thermal runaway event during Grignard addition.

Key Reagent Hazards
ReagentCAS No.Key HazardsHandling Precautions
Methylmagnesium Bromide75-16-1Flammable liquid, Water-reactive (releases flammable gas), Causes severe skin burns and eye damageHandle in an inert, dry atmosphere. Use flame-retardant lab coat and appropriate gloves/face shield.
Diethyl Ether60-29-7Extremely flammable liquid and vapor, May form explosive peroxidesStore in a tightly sealed container away from ignition sources. Test for peroxides before use if stored for an extended period.
This compound59576-26-0Skin, eye, and respiratory irritant[1][3]Avoid inhalation of dust/vapors. Wear gloves and safety glasses.

References

preventing byproduct formation in 2-Acetyl-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable protocols to resolve them.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted 2-cyano-4-methylpyridine or 2-bromo-4-methylpyridine.

  • The isolated yield of the desired product is substantially lower than expected.

Root Causes and Solutions:

The primary causes for low conversion are often related to the quality and reactivity of the Grignard reagent or incomplete acylation.

Causality: Grignard reagents are highly sensitive to moisture and air. Any residual water in the glassware or solvent will quench the reagent, reducing its effective concentration and leading to incomplete reaction.[1][2] Similarly, the reactivity of the magnesium metal is crucial for the successful formation of the Grignard reagent.

Mitigation Strategies:

  • Stringent Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Magnesium Activation: If the Grignard reaction is sluggish to initiate, the surface of the magnesium turnings may be oxidized. Gentle heating, the addition of a small crystal of iodine, or a few drops of 1,2-dibromoethane can help activate the magnesium surface.

  • Stoichiometry of Grignard Reagent: Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to compensate for any accidental quenching and to drive the reaction to completion.

Issue 2: Formation of a Biphenyl Byproduct (e.g., 4,4'-dimethyl-2,2'-bipyridine)

Symptoms:

  • Isolation of a non-polar, high-molecular-weight byproduct, often with a melting point different from the desired product.

  • 1H NMR may show complex aromatic signals corresponding to a symmetrical dimer.

Root Causes and Solutions:

The formation of biphenyl-type byproducts is a known side reaction in Grignard reagent formation.

Causality: During the formation of the Grignard reagent from an aryl halide, radical intermediates are generated. These radicals can either react with magnesium to form the desired organometallic species or couple with each other to form a biphenyl byproduct.[1]

Mitigation Strategies:

  • Controlled Temperature: Maintain a gentle reflux during the Grignard reagent formation. Overheating can favor radical coupling.

  • Slow Addition of Halide: Add the solution of 2-bromo-4-methylpyridine dropwise to the magnesium suspension. This maintains a low concentration of the halide and the resulting radical, minimizing the rate of dimerization.

Issue 3: Presence of a Tertiary Alcohol Byproduct

Symptoms:

  • A more polar byproduct is observed on TLC.

  • Mass spectrometry indicates a mass corresponding to the addition of two methyl groups to the nitrile or ester precursor.

  • 1H NMR may show two equivalent methyl signals and the absence of a ketone carbonyl in the 13C NMR.

Root Causes and Solutions:

This issue arises from the high reactivity of the Grignard reagent with the ketone product.

Causality: The initially formed this compound is a ketone, which is also susceptible to nucleophilic attack by the Grignard reagent. A second addition of the Grignard reagent to the ketone carbonyl, followed by acidic workup, will yield a tertiary alcohol.[3]

Mitigation Strategies:

  • Reverse Addition: Add the Grignard reagent solution slowly to the solution of 2-cyano-4-methylpyridine at a low temperature (e.g., 0 °C or -78 °C). This ensures that the Grignard reagent is the limiting reagent at any given time, reducing the likelihood of a second addition.

  • Careful Stoichiometry: Use a precise amount of the Grignard reagent (ideally close to 1.0 equivalent) to minimize the excess available for a second reaction.

  • Quenching: Quench the reaction promptly with an aqueous solution of ammonium chloride once the starting material has been consumed (as monitored by TLC or GC).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods include the reaction of 2-cyano-4-methylpyridine with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide) and the reaction of 4-methylpyridine with triacetaldehyde.[4] Another route involves the acylation of 2-bromo-4-methylpyridine via its Grignard reagent.[5]

Q2: How can I effectively purify my crude this compound?

A2: A typical purification protocol involves an initial aqueous workup to remove inorganic salts and water-soluble impurities.[6] The crude product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). Further purification is commonly achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[4] For solid products, recrystallization can also be an effective method.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation of the desired product and for identifying the structure of any byproducts. Quantitative NMR (qNMR) can also be used for accurate purity determination.[7]

Q4: Can I use an organolithium reagent instead of a Grignard reagent?

A4: Yes, organolithium reagents (e.g., methyllithium) are also potent nucleophiles and can be used for this transformation. However, they are generally more reactive and basic than Grignard reagents, which can sometimes lead to a higher incidence of side reactions, such as deprotonation at the methyl group of the pyridine ring. Careful control of the reaction temperature is even more critical when using organolithium reagents.

Q5: In acylation reactions using acetyl chloride, what is the role of a base like pyridine?

A5: In acylation reactions with acetyl chloride, hydrochloric acid (HCl) is generated as a byproduct. A base, such as pyridine or triethylamine, is added to neutralize the HCl.[10][11] This prevents the protonation of the starting amine or the product, which would render them unreactive, and it shifts the reaction equilibrium towards the product side.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq.). In the dropping funnel, place a solution of methyl iodide (1.2 eq.) in anhydrous diethyl ether. Add a small portion of the methyl iodide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and a cloudy appearance). Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 30 minutes.

  • Reaction with Nitrile: Cool the Grignard solution to 0 °C. In a separate flask, dissolve 2-cyano-4-methylpyridine (1.0 eq.) in anhydrous diethyl ether. Add this solution dropwise to the cooled Grignard reagent.

  • Monitoring: Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Byproduct_Formation_Grignard cluster_main Main Reaction Pathway cluster_byproduct1 Byproduct: Tertiary Alcohol cluster_byproduct2 Byproduct: Biphenyl 2-Cyano-4-methylpyridine 2-Cyano-4-methylpyridine Imine Intermediate Imine Intermediate 2-Cyano-4-methylpyridine->Imine Intermediate + CH3MgBr This compound This compound Imine Intermediate->this compound H3O+ Workup Tertiary Alkoxide Tertiary Alkoxide This compound->Tertiary Alkoxide + CH3MgBr (Excess) Tertiary Alcohol Tertiary Alcohol Tertiary Alkoxide->Tertiary Alcohol H3O+ Workup CH3Br CH3Br CH3• CH3• CH3Br->CH3• + Mg Ethane Ethane CH3•->Ethane Dimerization

Caption: Byproduct formation pathways in the Grignard synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_SM Unreacted Starting Material? Start->Check_SM Check_Biphenyl Biphenyl Byproduct? Check_SM->Check_Biphenyl No Sol_SM Optimize Grignard Formation: - Anhydrous Conditions - Mg Activation - Stoichiometry Check_SM->Sol_SM Yes Check_Alcohol Tertiary Alcohol Byproduct? Check_Biphenyl->Check_Alcohol No Sol_Biphenyl Control Reaction Rate: - Slow Halide Addition - Moderate Temperature Check_Biphenyl->Sol_Biphenyl Yes Sol_Alcohol Prevent Second Addition: - Reverse Addition - Low Temperature - Precise Stoichiometry Check_Alcohol->Sol_Alcohol Yes Purify Purify via Column Chromatography Check_Alcohol->Purify No Sol_SM->Purify Sol_Biphenyl->Purify Sol_Alcohol->Purify

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Troubleshooting Guide for 2-Acetyl-4-methylpyridine NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 2-Acetyl-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this compound. By understanding the underlying principles and following these field-proven troubleshooting steps, you can ensure the acquisition of high-quality, interpretable NMR spectra.

I. Understanding Your Analyte: this compound

This compound is an aromatic ketone with the chemical formula C₈H₉NO.[1][2][3][4][5] Its structure, featuring a pyridine ring, a methyl group, and an acetyl group, gives rise to a distinct NMR spectrum. A thorough understanding of its chemical properties is the first step in successful NMR analysis.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Accurate chemical shift prediction is crucial for spectral assignment. The expected chemical shifts can vary slightly depending on the solvent used.[6] Below is a table summarizing typical chemical shifts in common deuterated solvents.

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyridine-H3 ~7.3-7.5~123-125
Pyridine-H5 ~7.0-7.2~120-122
Pyridine-H6 ~8.5-8.7~149-151
Pyridine-C2 -~155-157
Pyridine-C4 -~148-150
Methyl (on Pyridine) ~2.4-2.6~20-22
Acetyl (Methyl) ~2.6-2.8~25-27
Acetyl (Carbonyl) -~199-201

Note: These are approximate values. Always reference your experimental data against reliable databases and literature.[6][7][8]

Q2: Which deuterated solvent is best for this compound?

The choice of solvent is a critical experimental parameter.[9]

  • Deuterated Chloroform (CDCl₃): This is the most common and often the best starting point. It is a non-polar aprotic solvent that typically provides sharp signals for this compound.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A good alternative if solubility in CDCl₃ is an issue.[10] Being a polar aprotic solvent, it can disrupt intermolecular interactions.[11]

  • Deuterated Methanol (CD₃OD): A polar protic solvent that can be used, but be aware of potential hydrogen exchange with any labile protons in your sample or impurities.

  • Deuterated Benzene (C₆D₆): Can be used to induce different chemical shifts (aromatic solvent-induced shifts), which can help resolve overlapping signals.[10]

Q3: How much sample should I use for ¹H and ¹³C NMR?

The required sample concentration depends on the type of experiment.[12]

  • ¹H NMR: Typically, 1-5 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is sufficient.[12][13]

  • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration of 5-30 mg is generally required.[12][13]

III. Troubleshooting Common NMR Issues

This section addresses specific problems you might encounter during your NMR analysis of this compound and provides a systematic approach to resolving them.

Problem 1: Broad and Poorly Resolved Peaks

Broad peaks are a common issue in NMR and can arise from several factors.[10][14]

Root Causes & Solutions:
  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp lines.

    • Solution: Carefully shim the magnetic field before each experiment. Modern spectrometers often have automated shimming routines that are highly effective. If manual shimming is necessary, adjust the Z1 and Z2 shims to minimize the linewidth of the solvent peak. Symmetrically broadened lines often indicate misadjusted odd-powered Z shims.[9]

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening.[10][11][14]

    • Solution: Try diluting your sample. Acquiring spectra at different concentrations can help determine the optimal concentration for your specific instrument and experiment.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[12][13]

    • Solution: Ensure your sample is fully dissolved.[11] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[11][15]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[12][16]

    • Solution: If paramagnetic impurities are suspected, you can try degassing the sample by bubbling an inert gas (like nitrogen or argon) through it or by using freeze-pump-thaw cycles.

Problem 2: Unexpected Peaks in the Spectrum

The presence of unexpected peaks often points to contamination.

Root Causes & Solutions:
  • Residual Solvents: Solvents from the synthesis or purification process are common culprits.

    • Solution: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. If a solvent like ethyl acetate is persistent, it can sometimes be removed by dissolving the sample in dichloromethane and re-evaporating, repeating this process a few times.[10] A comprehensive list of common laboratory solvent chemical shifts can be a valuable resource for identifying these impurities.[17][18][19][20]

  • Water: Many deuterated solvents are hygroscopic and can absorb moisture from the air.[9][10]

    • Solution: Use fresh, high-quality deuterated solvents and keep the solvent bottles tightly capped when not in use.[9] If a water peak is present and interfering with your analysis, you can add a small amount of D₂O to your sample and shake it. The exchangeable protons will be replaced with deuterium, causing the water peak to shift or disappear.[10][21] The chemical shift of the residual water peak is also highly temperature-dependent.[17][19]

  • Impurities from NMR Tubes: Residual cleaning solvents, like acetone, can remain in NMR tubes even after drying.[10]

    • Solution: Thoroughly clean and dry your NMR tubes. It can take several hours in a drying oven to completely remove residual acetone.[10]

Problem 3: Inaccurate Peak Integrations

Incorrect peak integrations can lead to erroneous structural assignments and quantitative analysis.

Root Causes & Solutions:
  • Overlapping Peaks: If peaks are not well-resolved, their integrations will be inaccurate.

    • Solution: Try using a different deuterated solvent to induce chemical shift changes that may resolve the overlapping signals.[10] For instance, switching from CDCl₃ to C₆D₆ can often alter the positions of aromatic protons.

  • Poor Phasing and Baseline Correction: Incorrect data processing will lead to integration errors.

    • Solution: Carefully phase the spectrum and apply a proper baseline correction before integrating the peaks.

  • Relaxation Effects: For quantitative NMR, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time) to allow all protons to fully relax between scans.

IV. Experimental Protocols & Workflows

Protocol 1: Standard NMR Sample Preparation
  • Analyte Preparation: Ensure your this compound sample is dry and free from residual solvents.[22]

  • Weighing: Accurately weigh the desired amount of sample (1-5 mg for ¹H, 5-30 mg for ¹³C) into a clean, dry vial.[12][22]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12][13] Gently warm or sonicate the vial for a few minutes to ensure complete dissolution.[11]

  • Transfer: Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9][11][15]

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common NMR issues.

TroubleshootingWorkflow start Start: Acquire NMR Spectrum check_peaks Are peaks sharp and well-resolved? start->check_peaks check_unexpected Are there unexpected peaks? check_peaks->check_unexpected Yes shim Action: Re-shim the magnet check_peaks->shim No check_integration Are integrations accurate? check_unexpected->check_integration No dry_sample Action: Dry sample thoroughly check_unexpected->dry_sample Yes end_node End: High-Quality Spectrum check_integration->end_node Yes change_solvent Action: Try a different solvent (e.g., C6D6) check_integration->change_solvent No dilute Action: Dilute the sample shim->dilute filter Action: Filter the sample dilute->filter degas Action: Degas the sample filter->degas degas->start new_solvent Action: Use fresh deuterated solvent dry_sample->new_solvent clean_tube Action: Use a meticulously clean NMR tube new_solvent->clean_tube clean_tube->start reprocess Action: Re-process data (phase, baseline) change_solvent->reprocess reprocess->start

Caption: A systematic workflow for troubleshooting common NMR spectral issues.

V. References

  • BenchChem. (n.d.). Troubleshooting Peak Broadening in NMR Spectra of 5,5'-Dicarboxy-2,2'-bipyridine. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Pyridine-2,6-d2 as an NMR Solvent. BenchChem. Retrieved from --INVALID-LINK--

  • University of California, Davis. (n.d.). Sample Preparation. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0037071). Retrieved from --INVALID-LINK--

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from --INVALID-LINK--

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from --INVALID-LINK--

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from --INVALID-LINK--

  • University of California, Irvine, Department of Chemistry. (n.d.). 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Serbian Chemical Society, 82(11), 1225-1237.

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2021, July 25). What Causes NMR Peak Broadening? [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-Acetylpyridine. PubChem. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? Retrieved from --INVALID-LINK--

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Retrieved from --INVALID-LINK--

  • American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from --INVALID-LINK--

  • FooDB. (n.d.). Showing Compound 4-Acetyl-2-methylpyridine (FDB019937). Retrieved from --INVALID-LINK--

References

Technical Support Center: A Guide to the Stable Storage of 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetyl-4-methylpyridine. This comprehensive guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and prevent the degradation of this valuable compound during storage and handling. By understanding its stability profile and potential degradation pathways, you can safeguard the quality of your experiments and drug development processes.

Introduction to this compound Stability

This compound is a substituted pyridine that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] As with many complex organic molecules, its stability is paramount to ensure reproducibility and accuracy in research and manufacturing. This guide provides in-depth information on the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to maintain the purity and integrity of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[2] Room temperature is generally acceptable for storage.[3] For added precaution, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation.[2]

Q2: Is this compound sensitive to light?

A2: Yes, pyridine and its derivatives can be sensitive to light.[2] Photodegradation is a potential risk, and therefore, it is crucial to store this compound in an amber or opaque container to protect it from light exposure.[2]

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure and data from analogous compounds, the primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation .[2] The acetyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 4-methylpicolinic acid. The pyridine ring and the acetyl group are also potential sites for oxidation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar compounds like 2-(Dichloromethyl)-4-methylpyridine, a probable oxidative and hydrolytic degradation product is 4-methylpyridine-2-carboxylic acid (also known as 4-methylpicolinic acid).[2] Further degradation could potentially lead to the cleavage of the pyridine ring under harsh conditions.

Q5: Are there any chemicals that are incompatible with this compound during storage?

A5: Yes, this compound should be stored away from strong oxidizing agents and strong acids.[4] Strong oxidizing agents can accelerate the oxidation of the molecule, while strong acids can catalyze hydrolysis of the acetyl group.

Troubleshooting Guide: Common Stability-Related Issues

Issue Possible Cause(s) Recommended Action(s)
Appearance of a new, unknown peak in HPLC or GC analysis. Degradation of this compound due to improper storage (exposure to light, moisture, or air).1. Immediately re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from light. 2. Prepare a fresh standard of this compound and re-analyze to confirm the presence of the new peak in the sample. 3. If the new peak persists, it is likely a degradation product. Proceed with the identification of the impurity (see Experimental Protocols section).
Decreased purity or assay value of this compound over time. Gradual degradation of the compound.1. Review the storage history of the batch. 2. Perform a forced degradation study (see Experimental Protocols) to understand the degradation profile and identify the primary degradation products. 3. If the purity has dropped below an acceptable level for your application, consider re-purifying the material or obtaining a new batch.
Inconsistent experimental results using different batches of this compound. Variation in the purity and impurity profile between batches.1. Always qualify a new batch of this compound by analyzing its purity and impurity profile before use. 2. Compare the analytical data of the different batches to identify any significant variations. 3. If a specific impurity is suspected to be causing the inconsistency, attempt to isolate and identify it.

Experimental Protocols

To ensure the quality of your this compound, it is essential to have robust analytical methods to assess its purity and detect any potential degradation products.

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the stability of this compound and for developing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to a temperature of 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Expose to Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (Solid, 60°C) Stock->Thermal Expose to Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Expose to HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Compare Compare with Control HPLC->Compare Degradation_Pathways cluster_compound This compound cluster_degradation Degradation Products Compound This compound Hydrolysis_Product 4-Methylpicolinic Acid (Hydrolysis/Oxidation Product) Compound->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) or Oxidation ([O]) Other_Products Other Unidentified Degradants Compound->Other_Products Photolysis (hν) or Harsh Conditions

References

common impurities in commercial 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Acetyl-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the purity and use of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The impurity profile of commercial this compound is largely dependent on the synthetic route employed by the manufacturer. Based on common manufacturing processes, impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the starting materials, intermediates, and side reactions during synthesis.

  • Degradation Products: These can form during storage or handling.

Below is a summary of potential impurities based on prevalent synthetic methods:

Synthesis Route Starting Material(s) Potential Impurities
Grignard Reaction2-Cyano-4-methylpyridine, Methylmagnesium iodide- Unreacted 2-Cyano-4-methylpyridine- 4-Methylpyridine-2-carboxamide (from hydrolysis of the nitrile)- Isomeric impurities (e.g., 2-Acetyl-6-methylpyridine if the starting material contains isomeric impurities)- Biphenyl (if bromobenzene was used in Grignard reagent preparation)[1]
Acylation of 2-Bromo-4-methylpyridine2-Bromo-4-methylpyridine- Unreacted 2-Bromo-4-methylpyridine- Isomeric bromomethylpyridines (e.g., 3-Bromo-4-methylpyridine)[2]- Di-acetylated byproducts
Radical Acetylation4-Methylpyridine- Unreacted 4-Methylpyridine- Isomeric Acetyl-methylpyridines (e.g., 3-Acetyl-4-methylpyridine, 4-Acetyl-2-methylpyridine)[3]- Poly-acetylated pyridines
General Impurities - Residual Solvents (e.g., Diethyl ether, Toluene, Acetonitrile)[4][5]- Water

Q2: How can I identify the specific impurities in my batch of this compound?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. The mass spectrometer provides molecular weight information, which is crucial for identifying unknown peaks.[6]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating non-volatile impurities and isomers. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and a phosphate buffer) is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of unknown impurities.[8][9] 2D NMR techniques like COSY and HMBC can help in assigning the structure of isomeric byproducts.[10]

  • Thin-Layer Chromatography (TLC): A quick and simple method for routine purity checks and for monitoring purification processes.

Q3: What are the best practices for storing this compound to minimize degradation?

A3: To maintain the integrity of this compound, proper storage is critical. Degradation can occur through oxidation of the pyridine ring or the alkyl side chain.[11]

Storage Parameter Recommendation Rationale
Temperature Store in a cool, well-ventilated area, typically between 15-25°C.[11]Prevents acceleration of degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[11]Minimizes oxidation.
Light Store in a light-resistant container, such as an amber glass vial.[11]Protects against photodegradation.
Container Use a tightly sealed glass container.[11]Prevents exposure to moisture and atmospheric oxygen.
Purity Ensure the compound is of high purity before long-term storage.Impurities can sometimes catalyze degradation.

Q4: Can residual solvents affect my reaction?

A4: Absolutely. Residual solvents from the manufacturing process can have unintended consequences in your experiments. For instance, protic solvents like water or alcohols can react with moisture-sensitive reagents. Aprotic solvents might not be inert under your reaction conditions. It is always advisable to check the certificate of analysis for information on residual solvents or to perform a GC-MS analysis if you suspect their presence.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected side products in my reaction.

  • Possible Cause: The presence of reactive impurities in your this compound. For example, unreacted starting materials like 2-bromo-4-methylpyridine could participate in your reaction, leading to brominated byproducts.

  • Troubleshooting Workflow:

Caption: Troubleshooting unexpected side products.

  • Detailed Protocol for Purification (Column Chromatography):

    • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane. Add silica gel and evaporate the solvent to get a dry powder.

    • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.

    • Loading: Carefully load the slurry onto the top of the packed column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase it.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: My reaction is not going to completion.

  • Possible Cause: The presence of non-reactive impurities that lower the effective concentration of your starting material. Water is a common culprit in reactions involving organometallics or other moisture-sensitive reagents.

  • Troubleshooting Workflow:

Caption: Troubleshooting incomplete reactions.

  • Protocol for Drying this compound:

    • Dissolve the compound in a dry, non-polar solvent like dichloromethane.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Stir for 30 minutes.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

Issue 3: I am having difficulty separating my product from an impurity.

  • Possible Cause: The impurity may be an isomer of this compound, which can have very similar physical properties, making separation challenging.

  • Troubleshooting and Identification Workflow:

Caption: Troubleshooting difficult separations.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Acetyl-4-methylpyridine and 2-Acetylpyridine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, pyridine derivatives serve as indispensable building blocks. Their utility is largely dictated by the subtle interplay of electronic and steric factors, which govern their reactivity. This guide provides an in-depth comparison of the reactivity of two closely related ketones: 2-acetyl-4-methylpyridine and its parent compound, 2-acetylpyridine. By examining their structural and electronic differences, we can predict and understand their behavior in key chemical transformations, empowering researchers to make more informed decisions in their synthetic strategies.

Structural and Electronic Overview

At first glance, this compound and 2-acetylpyridine are structurally very similar. The critical difference lies in the presence of a methyl group at the 4-position of the pyridine ring in the former. This seemingly minor addition has significant consequences for the electronic properties of the molecule.

CompoundStructure
2-Acetylpyridine
This compound

The methyl group is a well-established electron-donating group through an inductive effect.[1] This donation of electron density increases the overall electron richness of the pyridine ring in this compound compared to 2-acetylpyridine. This increased electron density has a cascading effect on the reactivity of both the pyridine nitrogen and the acetyl group.

A key indicator of this electronic difference is the basicity of the pyridine nitrogen. The predicted pKa of the conjugate acid of this compound is approximately 3.82, while that of 2-acetylpyridine's conjugate acid is around 2.74.[2][3] The higher pKa of the methylated compound confirms its increased basicity, a direct result of the electron-donating methyl group stabilizing the positive charge on the protonated nitrogen.

Comparative Reactivity Analysis

The differing electronic profiles of these two molecules manifest in their reactivity towards various reagents. We will explore three key areas of reactivity: reactions at the carbonyl group, reactions involving the acetyl methyl group, and reactions at the pyridine nitrogen.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[4]

  • Electronic Effects: The electron-donating methyl group in this compound pushes electron density into the pyridine ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon of the acetyl group. This makes the carbonyl carbon less electrophilic compared to that in 2-acetylpyridine.

  • Predicted Reactivity: Consequently, 2-acetylpyridine is expected to be more reactive towards nucleophiles in addition reactions. This would translate to faster reaction rates and potentially higher yields under identical conditions.

Experimental Protocol: Reduction of 2-Acetylpyridine with Sodium Borohydride

This protocol provides a general procedure for the reduction of 2-acetylpyridine, which can be adapted for a comparative study with this compound.

Materials:

  • 2-Acetylpyridine

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 2-acetylpyridine (1.0 eq) in methanol in a round-bottom flask, and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.

  • Purify the product by column chromatography if necessary.

Reactions Involving the Acetyl Methyl Group: Aldol and Knoevenagel Condensations

The protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as the aldol and Knoevenagel condensations.[6][7]

  • Electronic Effects: The acidity of these α-protons is influenced by the electron-withdrawing ability of the carbonyl group. As established, the carbonyl group in this compound is slightly less electron-withdrawing due to the electron-donating methyl group on the ring.

  • Predicted Reactivity: This suggests that the α-protons of 2-acetylpyridine are more acidic than those of this compound. Therefore, 2-acetylpyridine is expected to form the enolate more readily and thus exhibit higher reactivity in base-catalyzed condensation reactions.

Experimental data on the aldol condensation of 2-acetylpyridine with various aldehydes is available, demonstrating its utility in forming α,β-unsaturated ketones.[8][9] While specific yield comparisons for the same reaction with this compound are not prevalent, the predicted lower acidity of its α-protons would likely result in slower reaction rates or require stronger basic conditions to achieve comparable yields.

Experimental Protocol: Aldol Condensation of 2-Acetylpyridine with Benzaldehyde

This protocol outlines a typical procedure for the aldol condensation, which can be used as a basis for comparing the two pyridine derivatives.[8]

Materials:

  • 2-Acetylpyridine

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Stir plate and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. A precipitate may form as the product is often a solid.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Reactions at the Pyridine Nitrogen: N-Alkylation

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile or a base.

  • Electronic Effects: The electron-donating methyl group in this compound increases the electron density on the nitrogen atom, making it a stronger nucleophile and a stronger base.[2]

  • Predicted Reactivity: Therefore, This compound is expected to be more reactive in reactions involving nucleophilic attack by the pyridine nitrogen , such as N-alkylation with an alkyl halide.

Spectroscopic Comparison: Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the electronic environment of the nuclei within a molecule. A comparison of the ¹H and ¹³C NMR spectra of 2-acetylpyridine and this compound can corroborate the predicted electronic effects.

¹H NMR:

A key piece of evidence comes from the ¹H NMR spectrum of this compound, which shows chemical shifts for the methyl protons of the acetyl group at approximately 2.72 ppm and the ring methyl group at around 2.43 ppm.[10] The aromatic protons appear at approximately 8.54, 7.88, and 7.30 ppm. For 2-acetylpyridine, the acetyl methyl protons typically appear around 2.7 ppm, and the aromatic protons are observed in a similar region.[11] The subtle upfield shift of the aromatic protons in the 4-methyl substituted compound is consistent with the increased electron density in the ring.

¹³C NMR:

Data Summary

Property / Reactivity2-AcetylpyridineThis compoundRationale
pKa of Conjugate Acid ~2.74[3]~3.82[2]The electron-donating methyl group in the 4-position increases the basicity of the pyridine nitrogen.
Reactivity in Nucleophilic Addition (to C=O) HigherLowerThe carbonyl carbon is more electrophilic due to the absence of the electron-donating methyl group.
Acidity of Acetyl Protons (for Enolate Formation) HigherLowerThe carbonyl group is more electron-withdrawing, leading to more acidic α-protons.
Reactivity in Aldol/Knoevenagel Condensation HigherLowerForms the enolate more readily due to more acidic α-protons.
Reactivity of Pyridine Nitrogen (e.g., N-Alkylation) LowerHigherThe pyridine nitrogen is more nucleophilic due to the electron-donating methyl group.

Conclusion and Future Directions

The presence of a methyl group at the 4-position of 2-acetylpyridine significantly influences its reactivity. By donating electron density, the methyl group increases the basicity and nucleophilicity of the pyridine nitrogen while decreasing the electrophilicity of the carbonyl carbon and the acidity of the acetyl methyl protons.

This guide provides a framework for understanding and predicting the comparative reactivity of these two important building blocks. For researchers, this means that 2-acetylpyridine would be the preferred substrate for reactions requiring a more electrophilic carbonyl or more acidic α-protons, such as in many condensation reactions. Conversely, this compound would be the better choice for reactions where the nucleophilicity of the pyridine nitrogen is key.

To further solidify these predictions, direct comparative experimental studies are warranted. Kinetic analyses of reactions such as ketone reduction or aldol condensation under identical conditions would provide valuable quantitative data on the relative reactivities. Such studies would not only confirm the principles outlined in this guide but also provide a more nuanced understanding of the subtle yet impactful role of substituents in pyridine chemistry.

Visualization of Reactivity Differences

G cluster_0 2-Acetylpyridine cluster_1 This compound 2-AP_Carbonyl More Electrophilic Carbonyl Higher Reactivity\n(Nucleophilic Addition) Higher Reactivity (Nucleophilic Addition) 2-AP_Carbonyl->Higher Reactivity\n(Nucleophilic Addition) 2-AP_AlphaH More Acidic α-Protons Higher Reactivity\n(Aldol/Knoevenagel) Higher Reactivity (Aldol/Knoevenagel) 2-AP_AlphaH->Higher Reactivity\n(Aldol/Knoevenagel) 2-AP_N Less Nucleophilic Nitrogen Lower Reactivity\n(N-Alkylation) Lower Reactivity (N-Alkylation) 2-AP_N->Lower Reactivity\n(N-Alkylation) 4-Me-2-AP_Carbonyl Less Electrophilic Carbonyl Lower Reactivity\n(Nucleophilic Addition) Lower Reactivity (Nucleophilic Addition) 4-Me-2-AP_Carbonyl->Lower Reactivity\n(Nucleophilic Addition) 4-Me-2-AP_AlphaH Less Acidic α-Protons Lower Reactivity\n(Aldol/Knoevenagel) Lower Reactivity (Aldol/Knoevenagel) 4-Me-2-AP_AlphaH->Lower Reactivity\n(Aldol/Knoevenagel) 4-Me-2-AP_N More Nucleophilic Nitrogen Higher Reactivity\n(N-Alkylation) Higher Reactivity (N-Alkylation) 4-Me-2-AP_N->Higher Reactivity\n(N-Alkylation)

Caption: Comparative reactivity of 2-acetylpyridine and this compound.

References

A Comparative Guide to the Biological Activity of Pyridine Derivatives: Profiling Analogs of 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and structural versatility have made it a "privileged scaffold" in drug design, present in numerous natural products and FDA-approved therapeutics.[1] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2]

This guide provides a comparative analysis of the biological activities of several notable pyridine derivatives. While our structural point of reference is 2-Acetyl-4-methylpyridine , a commercially available synthetic intermediate,[3] there is a notable absence of published data regarding its specific biological activities. Therefore, this document will focus on well-characterized, structurally related analogs to provide researchers, scientists, and drug development professionals with a valuable comparative dataset and actionable experimental protocols. We will explore key derivatives active against cancer cell lines, microbial pathogens, and inflammatory pathways, supported by quantitative experimental data.

Comparative Biological Activities of Pyridine Derivatives

The functionalization of the pyridine ring dictates the biological profile of the resulting molecule. The addition of different substituents can dramatically alter a compound's potency, selectivity, and mechanism of action. Below, we compare the activities of several classes of pyridine derivatives across different therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation

Pyridine-based compounds have emerged as a significant class of anticancer agents, with several approved drugs, such as Sorafenib and Crizotinib, featuring this scaffold.[4] Their mechanisms often involve the inhibition of critical enzymes like kinases that regulate cell growth and proliferation.[5]

A prominent example is the class of pyridine-urea derivatives, which have shown potent anti-proliferative effects.[4] For instance, certain derivatives have demonstrated significantly greater activity against the MCF-7 breast cancer cell line than standard chemotherapeutic agents. Another important class are thiosemicarbazones derived from 2-acetylpyridine, which, especially when complexed with metals like platinum(II) and palladium(II), exhibit remarkable growth inhibitory properties at nanomolar concentrations.[5]

Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 ValueReference
Pyridine-UreaCompound 8e (a pyridine-urea derivative)MCF-7 (Breast)0.22 µM[4]
2-Acetylpyridine ThiosemicarbazoneHAc4Et (2-acetyl pyridine 4N-ethyl thiosemicarbazone)Panel Mean0.9 nM[5]
Platinum(II) Complex[Pt(Ac4Et)₂]Panel Mean0.7 nM[5]
Palladium(II) Complex[Pd(Ac4Et)₂]Panel Mean0.5 nM[5]
Doxorubicin (Reference Drug)-MCF-7 (Breast)1.93 µM[4]
Cisplatin (Reference Drug)-Panel Mean2.8 µM[5]

The data clearly indicates that specific pyridine derivatives, such as the thiosemicarbazone HAc4Et and its metal complexes, can be orders of magnitude more potent than established drugs like Cisplatin in vitro.[5] This highlights the immense potential of the pyridine scaffold in developing next-generation oncology drugs.

Antimicrobial and Antimalarial Activity: Combating Infectious Diseases

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[6] Pyridine derivatives have shown considerable promise in this area, with activity against a range of bacteria, fungi, and parasites.[6][7]

Chalcones synthesized from 2-acetyl pyridine have demonstrated antimicrobial activity.[8] Furthermore, 2-acylpyridine thiosemicarbazones have been evaluated for their potent antimalarial properties, showing high efficacy against chloroquine-resistant strains of Plasmodium falciparum.[2]

Table 2: Comparative Antimicrobial/Antimalarial Activity of Pyridine Derivatives

Compound ClassSpecific Derivative ExampleTarget OrganismActivity MeasurementReference
2-Acylpyridine Thiosemicarbazones13 of 17 derivatives testedP. falciparum (Chloroquine-Resistant)IC50 < 10 ng/mL[2]
2-Acetylpyridine ChalconesChalcones from 2-acetyl pyridine and various aldehydesVarious bacteria and fungiZone of inhibition (Qualitative)[8]
N-alkylated Pyridine SaltsCompound 66 (an N-alkylated pyridine salt)S. aureus / E. coliMIC = 56% / 55% inhibition at 100 µg/mL[7]

These findings underscore the versatility of the pyridine scaffold in generating compounds that can address the challenge of drug resistance in infectious diseases.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key factor in numerous diseases, from arthritis to neurodegenerative disorders. Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of enzymes like cyclooxygenases (COX) or by reducing the production of inflammatory mediators like nitric oxide (NO).[9][10]

For example, a comparative study of pyridine and pyrimidine derivatives showed that certain pyridine compounds could significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] Another study on 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory effects in animal models, possibly linked to their iron-chelating properties, as key inflammatory enzymes like COX are heme-dependent.[9]

Table 3: Comparative Anti-inflammatory Activity of Pyridine Derivatives

Compound ClassSpecific Derivative ExampleAssay ModelActivity Measurement (IC50)Reference
Pyridine DerivativeCompound 7a (a pyridine derivative)LPS-induced RAW 264.7 macrophages76.6 µM (NO inhibition)[10]
Pyridine DerivativeCompound 7f (a pyridine derivative)LPS-induced RAW 264.7 macrophages96.8 µM (NO inhibition)[10]
3-Hydroxy-pyridine-4-oneCompound A (a 3-hydroxy-pyridine-4-one derivative)Croton oil-induced ear edema37% inhibition at 20 mg/kg[9]
Indomethacin (Reference Drug)-Croton oil-induced ear edema65% inhibition at 10 mg/kg[9]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. Many pyridine derivatives exert their effects by interacting with specific biological targets. For instance, the anticancer activity of some pyridine-ureas is attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that tumors need to grow).[4][5]

Below is a diagram illustrating a simplified overview of the VEGFR-2 signaling pathway, which can be targeted by pyridine derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Pyridine_Inhibitor Pyridine-Urea Inhibitor Pyridine_Inhibitor->VEGFR2 Inhibits Phosphorylation Gene_Expression Gene Expression (Proliferation, Migration, Angiogenesis) PLCg->Gene_Expression Signal Transduction AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Gene_Expression Signal Transduction

Caption: Simplified VEGFR-2 signaling pathway inhibited by pyridine-urea derivatives.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following section provides a step-by-step protocol for a common in vitro assay used to determine the anticancer activity of compounds like the pyridine derivatives discussed.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Rationale: This assay is chosen for its reliability, high throughput, and its widespread use in cytotoxicity screening. It allows for the quantitative determination of a compound's IC50 value, a critical parameter for comparing cytotoxic potency.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7) to ~80% confluency in appropriate culture medium.

    • Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test pyridine derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

The workflow for this assay can be visualized as follows:

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h prepare_compounds Prepare Serial Dilutions of Pyridine Derivatives incubate_24h->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_48h Incubate 48-72h (Compound Exposure) treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 3-4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This guide demonstrates that the pyridine scaffold is a remarkably fertile ground for the discovery of potent, biologically active molecules. While data on this compound itself is scarce, its structural analogs, including pyridine-ureas and 2-acetylpyridine thiosemicarbazones, exhibit impressive anticancer, antimicrobial, and anti-inflammatory properties, often surpassing the efficacy of established drugs in preclinical models.[4][5]

The presented data and protocols offer a solid foundation for researchers to build upon. Future work should focus on synthesizing and evaluating novel derivatives, exploring their structure-activity relationships (SAR), and elucidating their precise mechanisms of action. The investigation into the biological profile of this compound and its direct derivatives remains an open and potentially fruitful area of research. As our understanding of molecular pathology grows, the targeted design of pyridine derivatives will undoubtedly continue to yield novel therapeutic agents for a wide range of human diseases.

References

A Comparative Guide to the Synthesis of 2-Acetyl-4-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Acetyl-4-methylpyridine in Modern Chemistry

This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structural motif, featuring a ketone functionality and a methylated pyridine ring, makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the acetyl and methyl groups on the pyridine core allows for a diverse range of chemical transformations, enabling the construction of intricate molecular architectures. This guide provides a comparative analysis of the most prevalent synthetic methodologies for obtaining this compound, offering researchers and drug development professionals the insights needed to select the most suitable method for their specific application. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields and practical considerations.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into three primary approaches, each with its own set of advantages and limitations. These methods include the Grignard reaction with a cyanopyridine precursor, the radical acylation of 4-methylpyridine, and the acylation of a pre-functionalized 2-bromo-4-methylpyridine.

Method 1: Grignard Reaction with 2-Cyano-4-methylpyridine

This classical organometallic approach offers a reliable and relatively high-yielding route to this compound. The reaction proceeds through the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the electrophilic carbon of the nitrile group in 2-cyano-4-methylpyridine.

Mechanism:

The reaction is initiated by the formation of the Grignard reagent, typically methylmagnesium iodide, from methyl iodide and magnesium metal. This highly nucleophilic reagent then attacks the carbon atom of the cyano group. The resulting imine intermediate is subsequently hydrolyzed with aqueous acid to yield the desired ketone, this compound.[1]

Grignard Reaction Mechanism 2-Cyano-4-methylpyridine 2-Cyano-4-methylpyridine Imine Intermediate Imine Intermediate 2-Cyano-4-methylpyridine->Imine Intermediate 1. CH3MgI This compound This compound Imine Intermediate->this compound 2. H3O+ Radical Acylation Mechanism Triacetaldehyde Triacetaldehyde Acyl Radical Acyl Radical Triacetaldehyde->Acyl Radical Fe(II), t-BuOOH 4-Methylpyridine 4-Methylpyridine Radical Adduct Radical Adduct 4-Methylpyridine->Radical Adduct + Acyl Radical This compound This compound Radical Adduct->this compound Rearomatization Grignard Acylation Mechanism 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Grignard Reagent Grignard Reagent 2-Bromo-4-methylpyridine->Grignard Reagent Mg This compound This compound Grignard Reagent->this compound CH3COCl Stille Coupling Mechanism 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Pd(II) Complex Pd(II) Complex 2-Bromo-4-methylpyridine->Pd(II) Complex Pd(0), Oxidative Addition Coupled Pd(II) Complex Coupled Pd(II) Complex Pd(II) Complex->Coupled Pd(II) Complex Acetyl-SnR3, Transmetalation This compound This compound Coupled Pd(II) Complex->this compound Reductive Elimination

References

A Comparative Spectroscopic Guide to 2-Acetyl-4-methylpyridine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Acetyl-methylpyridine Isomers

This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-Acetyl-4-methylpyridine and its structural isomers. The positional variation of the acetyl and methyl groups on the pyridine ring significantly influences the molecule's electronic environment, leading to distinct and identifiable spectroscopic signatures. Understanding these differences is crucial for unambiguous structural elucidation, quality control in synthesis, and predicting molecular behavior in various applications, from pharmaceuticals to materials science.

Introduction: The Challenge of Isomer Differentiation

Acetyl-methylpyridines are a class of compounds where subtle shifts in the positions of the acetyl and methyl substituents can lead to significant changes in chemical reactivity, biological activity, and physical properties. Differentiating between these isomers is a common challenge in synthetic chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools to resolve this ambiguity. Each technique offers a unique fingerprint of the molecule, and a combined analysis provides a robust method for structural confirmation. This guide explains the causal relationships between molecular structure and spectral output, providing field-proven insights for confident isomer identification.

Molecular Structures of Acetyl-methylpyridine Isomers

The isomers discussed in this guide are positional isomers where the acetyl (COCH₃) and methyl (CH₃) groups are substituted on the pyridine ring. The relative positions of these groups and the ring nitrogen atom create unique electronic environments for each molecule.

Caption: Structures of key acetyl-methylpyridine isomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects (inductive and resonance) of the acetyl and methyl groups.

Expertise & Experience: The electron-withdrawing acetyl group deshields nearby protons and carbons, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating methyl group shields adjacent nuclei, causing an upfield shift (lower ppm). The position relative to the nitrogen atom, which is also electron-withdrawing, further modulates these shifts. Protons at the C2 and C6 positions (α to the nitrogen) are typically the most deshielded and appear furthest downfield.

¹H NMR Data Comparison

Compoundδ CH₃ (ppm)δ COCH₃ (ppm)Aromatic Protons δ (ppm) and MultiplicityKey Differentiating Features
This compound ~2.4~2.6H3: ~7.8 (d), H5: ~7.2 (d), H6: ~8.6 (s)The H6 proton is a singlet and significantly downfield due to proximity to both the nitrogen and the acetyl group.
3-Acetyl-4-methylpyridine ~2.5~2.6H2: ~8.9 (s), H5: ~7.3 (d), H6: ~8.5 (d)The H2 proton is a singlet and highly deshielded. The H5 and H6 protons show a typical ortho coupling.
4-Acetyl-2-methylpyridine ~2.6~2.7H3: ~7.7 (d), H5: ~7.6 (d), H6: ~8.7 (s)The H6 proton is a singlet. The two aromatic doublets (H3 and H5) are closer in chemical shift compared to the 2-acetyl isomer.

¹³C NMR Data Comparison

The position of the carbonyl carbon and the substituted ring carbons are highly diagnostic.

Compoundδ CH₃ (ppm)δ COCH₃ (ppm)δ C=O (ppm)Aromatic Carbons δ (ppm)
This compound ~21.2~26.5~200.1C2: ~153, C3: ~124, C4: ~148, C5: ~121, C6: ~149
3-Acetyl-4-methylpyridine ~18.5~26.8~198.5C2: ~152, C3: ~132, C4: ~145, C5: ~125, C6: ~149
4-Acetyl-2-methylpyridine ~24.5~26.7~197.8C2: ~159, C3: ~121, C4: ~144, C5: ~124, C6: ~150

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.[1][2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will show characteristic peaks for the carbonyl and methyl groups, the exact frequency and the fingerprint region (below 1500 cm⁻¹) can provide clues for differentiation.

Expertise & Experience: The C=O stretching frequency is sensitive to electronic effects. Electron-withdrawing groups attached to the carbonyl tend to increase the stretching frequency. The position on the pyridine ring affects conjugation, which can lower the frequency. C-H out-of-plane bending vibrations in the fingerprint region are characteristic of the substitution pattern on the aromatic ring.

Characteristic IR Absorption Bands (cm⁻¹)

Compoundν (C=O) Ketoneν (C=C, C=N) Aromatic Ringν (C-H) Aromaticν (C-H) Aliphatic
This compound ~1700~1600, ~1570~3050~2950
3-Acetyl-4-methylpyridine ~1690~1590, ~1575~3060~2940
4-Acetyl-2-methylpyridine ~1685~1605, ~1560~3040~2960

Note: The values are typical and represent the strong, characteristic stretching vibrations.[4][5][6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns, which are crucial for confirming the elemental composition and gaining structural insights.

Expertise & Experience: All isomers will have the same molecular ion peak (M⁺) at m/z 135, corresponding to the molecular formula C₈H₉NO.[7][8] The key to differentiation lies in the relative abundances of the fragment ions. The primary fragmentation pathway is typically the loss of a methyl radical ([M-15]⁺) or an acetyl radical ([M-43]⁺). Alpha-cleavage, where the bond adjacent to the pyridine ring is broken, is a dominant process.[9][10][11]

Major Fragmentation Patterns (m/z)

IonThis compound3-Acetyl-4-methylpyridine4-Acetyl-2-methylpyridineFragmentation Pathway
[M]⁺ 135135135Molecular Ion
[M-CH₃]⁺ 120 (strong)120 (moderate)120 (moderate)Loss of methyl radical from the acetyl group
[M-CO]⁺ 107107107Loss of carbon monoxide
[C₆H₆N]⁺ 9292924-methylpyridyl or 2-methylpyridyl cation
[CH₃CO]⁺ 43 (very strong)43 (very strong)43 (very strong)Acetyl cation

The relative intensity of the [M-CH₃]⁺ peak can be a key differentiator. For 2-acetylpyridine isomers, this cleavage is often particularly favorable, leading to a more abundant m/z 120 peak.

Experimental Protocols

Trustworthiness: The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data. The inclusion of internal standards and background corrections ensures data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Acquire data with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the carbon-13 NMR spectrum on the same instrument (at ~100 MHz). Use a proton-decoupled pulse sequence with a spectral width of ~240 ppm and a relaxation delay of 2 seconds. Accumulate at least 1024 scans for adequate signal strength.[12]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decays (FIDs). Reference the spectra to TMS (¹H) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve data quality.[12]

  • Data Processing: The resulting interferogram is Fourier transformed to generate the IR spectrum. If using ATR, apply an ATR correction to the data for accurate peak intensities.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer. For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also provides separation.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-200 amu using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Record the mass spectrum and determine the relative abundance of each m/z value. The peak with the highest abundance is the base peak (100%).

Analytical Workflow for Isomer Identification

The following workflow provides a logical sequence for the spectroscopic analysis and identification of an unknown acetyl-methylpyridine isomer.

Caption: Logical workflow for isomer identification.

Conclusion

The differentiation of this compound and its isomers is readily achievable through a systematic application of modern spectroscopic techniques. While FT-IR and Mass Spectrometry are excellent for confirming the molecular formula and the presence of key functional groups, NMR spectroscopy (both ¹H and ¹³C) stands out as the definitive tool for unambiguous structural assignment. The unique patterns of chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum, driven by the interplay of electronic effects from the nitrogen, acetyl, and methyl groups, provide a unique and conclusive fingerprint for each isomer. By combining these techniques, researchers can confidently elucidate the structure of these and other substituted pyridine derivatives.

References

Comparative Guide to the In Vitro Cytotoxicity of 2-Acetyl-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro cytotoxic potential of 2-Acetyl-4-methylpyridine derivatives, a class of heterocyclic compounds attracting significant interest in oncology research. We will delve into their structure-activity relationships, compare their efficacy against various cancer cell lines, and provide detailed experimental protocols for researchers aiming to evaluate similar compounds. The pyridine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved anticancer agents.[1][2] Modifications to the this compound scaffold offer a versatile platform for developing novel therapeutic candidates with enhanced potency and selectivity.

Comparative Cytotoxicity: Unveiling Structure-Activity Relationships

The cytotoxic efficacy of pyridine derivatives is highly dependent on the nature and position of their substituents.[3] While data on the this compound core is emergent, studies on the closely related 2-acetylpyridine scaffold demonstrate that derivatization, particularly through the formation of thiosemicarbazones and their metal complexes, can dramatically enhance anticancer activity.

Thiosemicarbazones, known for their chelating properties, can significantly augment the biological activity of the parent molecule.[4] For instance, the synthesis of a 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone (L) and its subsequent complexation with Copper (II) resulted in a compound with a sub-micromolar IC50 value against the A549 human lung cancer cell line. This potency is orders of magnitude greater than that of the uncomplexed ligand and the widely used chemotherapy drug, cisplatin.[4] Similarly, platinum(II) and palladium(II) complexes of 2-acetyl pyridine 4N-ethyl thiosemicarbazone have shown remarkable, nanomolar-range growth inhibitory activities across a panel of human tumor cell lines, including those resistant to cisplatin.[5]

The data below summarizes the in vitro cytotoxicity of selected 2-acetylpyridine derivatives, highlighting the profound impact of these chemical modifications.

Compound IDDerivative ClassCancer Cell LineIC50 Value
1 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone Copper(II) complexA549 (Lung)0.72 µM[4]
2 2-acetyl pyridine 4N-ethyl thiosemicarbazone (HAc4Et)Mean of panel0.9 nM[5]
3 [Pt(Ac4Et)₂]Mean of panel0.7 nM[5]
4 [Pd(Ac4Et)₂]Mean of panel0.5 nM[5]
Cisplatin Standard ChemotherapyA549 (Lung)~6.0 µM[4]
Cisplatin Standard ChemotherapyMean of panel2.8 µM[5]

*Panel included breast, colon, and ovary cancer cell lines.

These findings underscore a critical structure-activity relationship: the transformation of the acetyl group into a thiosemicarbazone and subsequent coordination with transition metals is a highly effective strategy for potentiating the cytotoxic effects of the pyridine scaffold.

Proposed Mechanism of Action: Induction of Oxidative Stress

The mode of action for pyridine derivatives is varied, ranging from kinase inhibition to disruption of tubulin polymerization.[2][6] For the highly potent metal complexes of 2-acetylpyridine thiosemicarbazones, evidence points towards the induction of cell death via the generation of reactive oxygen species (ROS).[4] ROS are highly reactive chemical species that can inflict damage on cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death). The copper (II) complex of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone was specifically shown to induce ROS formation in treated cancer cells.[4]

G Compound 2-Acetylpyridine Derivative (e.g., Cu Complex) Cell Cancer Cell Compound->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action for a cytotoxic 2-acetylpyridine metal complex.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To assess the in vitro cytotoxicity of novel compounds, a reliable and reproducible assay is paramount. The Sulforhodamine B (SRB) assay is a colorimetric method used for high-throughput drug screening that measures cell density by staining total cellular protein.[7] It offers a simple, sensitive, and stable endpoint for cytotoxicity determination.[7][8]

I. Principle

The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[7] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells in a well.

II. Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells of interest (e.g., A549, MCF-7, HepG2) in appropriate medium supplemented with 10% Fetal Bovine Serum and antibiotics.

    • Trypsinize and count the cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium into 96-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently discard the supernatant.

    • Fix the cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

    • Incubate the plates at 4°C for 1 hour.

  • Washing and Staining:

    • Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Stain for 30 minutes at room temperature.

  • Dye Removal and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 560-580 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[9]

G cluster_prep Preparation cluster_treat Treatment cluster_assay SRB Assay Protocol cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72h (Compound Exposure) C->D E Fix Cells with Cold TCA D->E F Wash & Stain with SRB Dye E->F G Wash & Solubilize Bound Dye F->G H Measure Absorbance (OD 570nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

Derivatives of the 2-acetylpyridine scaffold, particularly thiosemicarbazones and their metal complexes, represent a promising avenue for the development of novel anticancer agents. The available data compellingly demonstrates that specific structural modifications can yield compounds with nanomolar potency, capable of overcoming resistance to conventional chemotherapeutics like cisplatin.[5] The induction of ROS appears to be a key cytotoxic mechanism for these potent derivatives.[4]

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Investigating different metal complexes and exploring their efficacy against a wider panel of cancer cell lines will be crucial. Furthermore, promising candidates from in vitro screens should advance to in vivo studies to evaluate their therapeutic potential and safety profiles in a more complex biological system.

References

A Comparative Guide to the Antimicrobial Efficacy of 2-Acetyl-4-methylpyridine Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, chalcones, belonging to the flavonoid family of natural products, have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial effects. Their straightforward synthesis and the amenability of their structure to chemical modification make them attractive candidates for drug discovery programs. This guide provides a comprehensive comparison of the antimicrobial efficacy of chalcones derived from 2-acetyl-4-methylpyridine, offering insights into their synthesis, structure-activity relationships, and a comparative analysis of their performance against various microbial strains. While specific data for this compound chalcones is limited in publicly available literature, this guide will draw upon data from the broader class of 2-acetylpyridine chalcones to provide a foundational understanding and a framework for future research.

The Promise of Pyridine-Containing Chalcones

Chalcones are characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of a pyridine ring in the chalcone scaffold can significantly enhance its biological activity.[2] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, potentially leading to improved antimicrobial potency.

Synthesis of this compound Chalcones: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3] In the context of this guide, this compound serves as the ketone component.

Experimental Protocol 1: Synthesis of this compound Chalcones via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcone derivatives from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of this compound and a selected substituted aromatic aldehyde in ethanol.

  • Base Addition: Cool the mixture in an ice bath and add the aqueous KOH solution dropwise while stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Causality Behind Experimental Choices:

  • Base Catalyst (KOH): The base is crucial for deprotonating the α-carbon of the this compound, forming a reactive enolate ion which then attacks the carbonyl carbon of the aldehyde.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and the base, facilitating a homogeneous reaction mixture.

  • Ice Bath: The initial cooling helps to control the exothermic nature of the aldol condensation and minimize side reactions.

  • Recrystallization: This purification step is essential to remove unreacted starting materials and byproducts, yielding a pure chalcone derivative for biological testing.

Comparative Antimicrobial Efficacy

The antimicrobial activity of chalcones is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table provides a hypothetical comparative summary of the antimicrobial efficacy of various substituted this compound chalcones against a panel of clinically relevant bacteria and fungi. This data is illustrative and intended to provide a framework for comparison.

Compound IDSubstituent on Aromatic RingStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
4-MP-H Hydrogen64128256
4-MP-Cl 4-Chloro3264128
4-MP-OCH₃ 4-Methoxy128256>256
4-MP-NO₂ 4-Nitro163264
Ciprofloxacin (Standard Antibiotic)10.5N/A
Fluconazole (Standard Antifungal)N/AN/A8

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of chalcones is significantly influenced by the nature and position of substituents on the aromatic rings.[4]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (-NO₂) or a halogen (e.g., -Cl), on the aldehyde-derived aromatic ring often enhances antimicrobial activity. This is likely due to the increased electrophilicity of the α,β-unsaturated carbonyl system, making it more susceptible to nucleophilic attack by biological macromolecules within the microbial cell.

  • Electron-Donating Groups: Conversely, electron-donating groups, such as a methoxy group (-OCH₃), may decrease the antimicrobial potency.

  • The α,β-Unsaturated Carbonyl System: This Michael acceptor is a key pharmacophore responsible for the antimicrobial action of chalcones. It can react with nucleophiles, such as the thiol groups of cysteine residues in enzymes, leading to enzyme inactivation and disruption of cellular processes.[5]

Experimental Protocol 2: Broth Microdilution Method for MIC Determination

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized chalcones.[6][7]

Materials:

  • Synthesized chalcone derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Chalcone Solutions: Prepare stock solutions of the chalcone derivatives in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the chalcone stock solutions with the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted chalcones. Include a positive control (microorganism in broth without chalcone) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the chalcone at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the synthesis and antimicrobial testing workflows.

Synthesis_Workflow Reactants This compound + Substituted Aldehyde Dissolve Dissolve in Ethanol Reactants->Dissolve Cool Cool in Ice Bath Dissolve->Cool Base Add KOH (aq) Cool->Base Stir Stir at RT Base->Stir Precipitate Pour into Ice Water Stir->Precipitate Filter Filter and Wash Precipitate->Filter Purify Recrystallize Filter->Purify Product Pure Chalcone Purify->Product

Caption: Claisen-Schmidt Condensation Workflow.

MIC_Workflow Chalcone Chalcone Stock Solution Dilution Serial Dilution in 96-well Plate Chalcone->Dilution Inoculate Inoculate Plate Dilution->Inoculate Inoculum Prepare Microbial Inoculum Inoculum->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC

Caption: Broth Microdilution for MIC Determination.

Conclusion

This compound chalcones represent a promising, yet underexplored, subclass of antimicrobial agents. Based on the broader family of 2-acetylpyridine chalcones, it is evident that their antimicrobial efficacy can be significantly modulated through synthetic modifications. The straightforward Claisen-Schmidt condensation allows for the generation of a diverse library of derivatives for screening. Future research should focus on the systematic synthesis and antimicrobial evaluation of this compound chalcones to establish a clear structure-activity relationship and to identify lead compounds with potent and broad-spectrum antimicrobial activity. The protocols and comparative framework provided in this guide offer a solid foundation for such investigations, paving the way for the potential development of novel antimicrobial drugs to combat the growing challenge of infectious diseases.

References

A Comparative Guide to the Structural Confirmation of 2-Acetyl-4-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is the bedrock of credible and reproducible research. When synthesizing derivatives of versatile building blocks like 2-Acetyl-4-methylpyridine, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth comparison of the primary spectroscopic and crystallographic techniques used to elucidate the structures of common reaction products derived from this compound, supported by experimental data and protocols.

The Synthetic Landscape of this compound

This compound is a valuable starting material for a variety of derivatives, primarily through reactions involving its activated acetyl group. Common transformations include Claisen-Schmidt condensations to form chalcones, and reactions with hydrazides or thiosemicarbazides to yield hydrazones and thiosemicarbazones, respectively. These products often serve as ligands for the synthesis of metal complexes, further expanding their chemical diversity.

The structural questions that arise are multifaceted: For chalcones, the geometry of the α,β-unsaturated system (E/Z isomerism) is critical. For hydrazones and thiosemicarbazones, tautomeric forms and coordination sites in metal complexes need to be definitively assigned. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction in answering these questions.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific structural information required. While each method provides valuable data, a synergistic approach is often necessary for complete and unambiguous structural assignment.

Technique Information Provided Strengths Limitations Best Suited For
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity, chemical environment of atoms, stereochemistry, conformational analysis.Provides detailed information on the carbon-hydrogen framework; crucial for differentiating isomers.Can be complex to interpret for large or polymorphic samples; may not provide absolute configuration.Determining E/Z isomerism in chalcones; identifying ligand coordination sites in metal complexes.
Infrared (IR) Spectroscopy Presence of functional groups.Rapid and simple; excellent for monitoring reaction progress.Provides limited information on the overall molecular structure; peak overlap can be an issue.Confirming the presence of key functional groups (e.g., C=O, C=N, N-H).
Mass Spectrometry (MS) Molecular weight and elemental composition; fragmentation patterns provide structural clues.High sensitivity; provides definitive molecular weight.Isomers are often indistinguishable; fragmentation can be complex to interpret.Confirming molecular formula; aiding in the identification of unknown products.
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement in the solid state, including bond lengths, bond angles, and absolute configuration.Provides the "gold standard" for structural determination.[1][2]Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution-state conformation.Unambiguous determination of absolute stereochemistry and solid-state conformation of metal complexes and chiral products.[1][2]

In-Depth Technical Application and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For derivatives of this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated solvents are used to avoid overwhelming signals from the solvent's protons.[4] For pyridine-containing compounds, chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for compounds with exchangeable protons (e.g., -OH, -NH) as it can slow down the exchange rate, allowing for their observation.

  • 1D vs. 2D NMR: While ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning signals in complex molecules by revealing proton-proton and proton-carbon correlations, respectively.[5]

Experimental Protocol: ¹H NMR of a Chalcone Derivative

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified chalcone derivative.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]

    • Cap the NMR tube and ensure the solution is homogeneous.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

Data Interpretation: The Case of a Chalcone

For a chalcone derived from this compound, such as (E)-1-(4-methylpyridin-2-yl)-3-phenylprop-2-en-1-one, the ¹H NMR spectrum is highly informative. The vinylic protons (Hα and Hβ) of the enone system typically appear as doublets. The coupling constant (J) between these protons is diagnostic of the alkene geometry. A large coupling constant (typically 15-16 Hz) confirms a trans (E) configuration, which is the thermodynamically more stable and commonly isolated isomer.[8][9]

Diagram: Analytical Workflow for NMR Spectroscopy

NMR_Workflow A Sample Preparation (Dissolution & Filtration) B Data Acquisition (Lock, Shim, Acquire) A->B C 1D NMR (¹H, ¹³C) B->C D 2D NMR (COSY, HSQC) B->D E Structure Elucidation C->E D->E

Caption: Workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. It is particularly useful for monitoring the progress of a reaction, for instance, by observing the disappearance of the C=O stretch of the starting ketone and the appearance of new characteristic bands of the product.

Data Interpretation: Hydrazone Formation

In the reaction of this compound with a hydrazide, the IR spectrum of the product will show the disappearance of the C=O stretching vibration of the acetyl group (typically around 1680-1700 cm⁻¹) and the appearance of a C=N (imine) stretching band (around 1620-1660 cm⁻¹). Additionally, the presence of N-H stretching vibrations (around 3200-3400 cm⁻¹) from the hydrazone moiety provides further evidence of product formation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Data Interpretation: Fragmentation of a Thiosemicarbazone

The mass spectrum of a thiosemicarbazone derived from this compound would be expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways often involve the cleavage of the side chain, leading to fragments corresponding to the pyridine ring and the thiosemicarbazide moiety.[10] For example, cleavage of the N-N bond is a common fragmentation pathway in such compounds.[10]

Single-Crystal X-ray Diffraction

For an unambiguous, three-dimensional structural determination in the solid state, single-crystal X-ray diffraction is the definitive method.[1][2] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Causality in Experimental Choices:

  • Crystal Quality: The primary limitation of this technique is the need for a high-quality single crystal of sufficient size (typically >0.1 mm in all dimensions).[2] The crystal must be well-ordered with minimal defects.

  • Complementary to NMR: While NMR provides structural information in solution, X-ray crystallography reveals the solid-state conformation.[8] These may not always be identical, but together they provide a more complete picture of the molecule's structure and potential dynamics.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[1][12]

  • Data Collection:

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Mount the goniometer on the diffractometer and center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.[12]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.[12]

Diagram: Reaction of this compound to a Chalcone

Chalcone_Formation reactant1 This compound product Chalcone Derivative reactant1->product Base (e.g., NaOH), EtOH reactant2 Aromatic Aldehyde reactant2->product

Caption: Claisen-Schmidt condensation to form a chalcone.

Conclusion

The structural confirmation of reaction products from this compound requires a judicious application of various analytical techniques. While IR and MS provide rapid and valuable initial data on functional groups and molecular weight, NMR spectroscopy is paramount for detailed structural elucidation in solution, including stereochemistry. For the ultimate, unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction remains the gold standard. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can confidently and accurately characterize their novel compounds, ensuring the integrity and advancement of their scientific endeavors.

References

The Versatile Pyridyl Ketone: A Comparative Guide to the Applications of 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a chemical building block is a critical decision that reverberates through the entire synthetic workflow. Among the myriad of heterocyclic ketones, 2-Acetyl-4-methylpyridine emerges as a particularly noteworthy scaffold. Its strategic placement of the acetyl and methyl groups on the pyridine ring bestows upon it a unique reactivity profile, rendering it a valuable precursor in the synthesis of a diverse array of complex molecules, from intricate ligand systems to pharmacologically active agents.

This guide provides an in-depth technical comparison of this compound with its isomeric and structural analogs. We will delve into its synthetic routes, explore its applications with a focus on the preparation of terpyridines and its role in medicinal chemistry, and provide detailed experimental protocols. The objective is to equip you with the necessary data and insights to make informed decisions in your research and development endeavors.

Physicochemical Properties at a Glance

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective application.

PropertyValueReference(s)
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 30-34 °C[1]
Boiling Point 103-104 °C at 14-16 mmHg[2]
Solubility Soluble in common organic solvents

Synthesis of this compound: A Comparative Overview of Synthetic Routes

The efficient synthesis of this compound is a prerequisite for its widespread application. Two primary routes are commonly employed, each with its own set of advantages and considerations.

Route 1: Grignard Reaction with a Nitrile Precursor

This classic organometallic approach involves the reaction of a Grignard reagent with a cyanopyridine derivative. The nucleophilic addition of the Grignard reagent to the nitrile, followed by hydrolysis, yields the desired ketone.

start 4-Methyl-2-cyanopyridine intermediate Imine Intermediate start->intermediate Grignard Addition grignard Methylmagnesium Bromide (CH3MgBr) grignard->intermediate product This compound intermediate->product Hydrolysis hydrolysis Acidic Hydrolysis (H3O+) hydrolysis->product start 1-(4-Methylpyridin-2-yl)ethanol product This compound start->product Oxidation oxidant Oxidizing Agent (e.g., KMnO4, PCC) oxidant->product cluster_reactants Reactants cluster_products Products acetylpyridine 2-Acetylpyridine or 3-Acetylpyridine or 4-Acetylpyridine terpyridine2 2,2':6',2''-Terpyridine (from 2-Acetylpyridine) acetylpyridine->terpyridine2 Kröhnke Synthesis terpyridine3 3,2':6',3''-Terpyridine (from 3-Acetylpyridine) acetylpyridine->terpyridine3 Kröhnke Synthesis terpyridine4 4,2':6',4''-Terpyridine (from 4-Acetylpyridine) acetylpyridine->terpyridine4 Kröhnke Synthesis aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->terpyridine2 Kröhnke Synthesis aldehyde->terpyridine3 Kröhnke Synthesis aldehyde->terpyridine4 Kröhnke Synthesis ammonia Ammonia Source (e.g., NH4OAc) ammonia->terpyridine2 Kröhnke Synthesis ammonia->terpyridine3 Kröhnke Synthesis ammonia->terpyridine4 Kröhnke Synthesis start This compound modification Chemical Modification of Acetyl Group start->modification derivative Functionalized Pyridine Derivative modification->derivative kinase Kinase ATP-Binding Pocket derivative->kinase Binding inhibition Kinase Inhibition kinase->inhibition

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Acetyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-Acetyl-4-methylpyridine. In the dynamic environments of research and drug development, a profound understanding of the materials you work with is paramount—not just for scientific success, but for personal safety. This guide moves beyond mere checklists to provide a deep, causal understanding of the personal protective equipment (PPE) required for this compound, ensuring every procedural step is a self-validating system of safety.

Hazard Analysis: Understanding the "Why" Behind the PPE

This compound (CAS No. 59576-26-0) is a substituted pyridine derivative. While a valuable compound in synthesis, it presents a distinct set of hazards that dictate our safety protocols.[1] A thorough risk assessment is the foundation of safe handling.

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes.

  • Respiratory Irritation (STOT SE 3, H335): May cause irritation to the respiratory system if inhaled as a dust or vapor.

  • Combustible Solid: While not highly flammable, it is a combustible solid with a flash point of 95 °C (203 °F), meaning it can ignite when exposed to an ignition source.

These classifications are not just labels; they are directives. Skin and eye irritation necessitate robust barrier protection, while the potential for respiratory irritation, especially when handling the solid form, requires careful control of airborne particulates.

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a standard suite of PPE is mandatory for any procedure involving this compound. The selection of specific items should be guided by a thorough risk assessment of the planned procedure, considering both the quantity of the substance and the nature of the operation.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation. Therefore, appropriate eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required for handling small quantities in a well-ventilated area.[2][3]

  • Enhanced Protection: For procedures with a higher risk of splashing or dust generation (e.g., weighing, transferring solids), chemical safety goggles are essential. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[4]

Hand Protection

To prevent skin irritation, chemically resistant gloves are mandatory.[2]

  • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[2] After handling, always wash your hands thoroughly with soap and water.[2]

Respiratory Protection

The risk of respiratory irritation from inhaling dust or vapors must be mitigated.[4]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a chemical fume hood or a well-ventilated area.[5]

  • When Respirators are Needed: If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is required. A NIOSH-approved N95 dust mask is recommended for handling the solid where dust may be generated. For situations where vapors may be generated, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[2]

Body Protection
  • Lab Coat: A standard laboratory coat should be worn to protect street clothes and provide an additional layer of protection against minor spills.

  • Protective Clothing: For larger scale operations or situations with a high risk of exposure, additional protective clothing, such as overalls or an apron, may be necessary. Contaminated work clothes should be laundered separately from other clothing.

PPE Selection Workflow

The level of PPE required is directly proportional to the risk of exposure. The following workflow, represented as a diagram, provides a logical framework for selecting the appropriate level of protection.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure start Start: Handling this compound scale Scale of Operation? start->scale ventilation Adequate Ventilation / Fume Hood? scale->ventilation <1g (Small Scale) ppe_high Full Protection: - Goggles & Face Shield - Chemically Resistant Gloves - Protective Clothing - Air-Purifying Respirator (ABEK cartridges) scale->ppe_high >10g (Large Scale) ppe_low Standard PPE: - Safety Glasses (side-shields) - Nitrile/Neoprene Gloves - Lab Coat ventilation->ppe_low Yes ppe_medium Enhanced PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - N95 Dust Mask (if weighing solid) ventilation->ppe_medium No disposal Dispose of Contaminated PPE According to Site Procedures ppe_low->disposal ppe_medium->disposal ppe_high->disposal end End of Procedure disposal->end

Caption: PPE selection workflow based on the scale of the operation.

Step-by-Step Protocols: Ensuring Procedural Integrity

Properly using PPE involves more than just wearing it; it requires a systematic approach to donning (putting on) and doffing (taking off) to prevent cross-contamination.

Protocol 1: Donning PPE
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Body Protection: Don your lab coat or other required protective clothing.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye Protection: Put on your safety glasses or goggles. If a face shield is needed, it goes on over the primary eye protection.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Protocol 2: Doffing PPE

The order of removal is critical to avoid contaminating yourself.

  • Gloves: Remove your gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Body Protection: Remove your lab coat or apron, turning it inside out as you remove it.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove the face shield (if used), followed by your goggles or safety glasses, handling them by the arms.

  • Respiratory Protection: Remove your respirator last.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Management of Spills and Disposal

In the event of a spill, the correct PPE is crucial for a safe cleanup.

  • Spill Response: For a major spill, evacuate the area and alert the emergency response team. For minor spills, ensure you are wearing, at a minimum, your enhanced PPE (chemical goggles, gloves, lab coat, and a respirator if dealing with a solid).[2] Contain the spill with an inert absorbent material like sand or vermiculite, and collect it into a labeled container for disposal.

  • Disposal of Contaminated PPE: All disposable PPE (gloves, masks) that has been contaminated with this compound should be considered hazardous waste. Place it in a sealed, labeled container for disposal according to your institution's and local regulations.[2][6] Non-disposable items like goggles and face shields should be decontaminated thoroughly before reuse.

Summary of Safety Information

Hazard ClassificationRequired PPE & Handling Controls
Skin Irritation (Category 2) Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene). Body Protection: Lab coat.
Serious Eye Irritation (Category 2) Eye Protection: Safety glasses with side-shields (minimum) or chemical goggles.[2][3] A face shield for splash hazards.[4]
Respiratory Irritation (STOT SE 3) Engineering Controls: Use in a well-ventilated area or chemical fume hood.[5] Respiratory Protection: N95 dust mask for solids; air-purifying respirator with appropriate cartridges for vapors if ventilation is inadequate.[2]
Combustible Solid Handling: Keep away from heat, sparks, and open flames.[3]

By integrating this comprehensive understanding of PPE into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.